Azido-PEG5-alcohol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O5/c11-13-12-1-3-15-5-7-17-9-10-18-8-6-16-4-2-14/h14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGGTGKXQQGEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743978 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-68-5 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azido-PEG5-alcohol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azido-PEG5-alcohol, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's properties, experimental applications, and relevant biochemical pathways.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a primary alcohol. The five ethylene glycol units impart hydrophilicity, enhancing the solubility of conjugates in aqueous media, a crucial attribute for biological applications.[1][2] The azide moiety serves as a reactive handle for bioorthogonal "click chemistry" reactions, while the hydroxyl group allows for further chemical modifications.[3][4]
| Property | Value | References |
| Chemical Formula | C10H21N3O5 | [3] |
| Molecular Weight | 263.29 g/mol | [5][6] |
| CAS Number | 86770-68-5 | [3][7] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | Typically >95% or >98% | [3][8] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage | -20°C | [3][4] |
Key Applications in Bioconjugation and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several advanced research areas:
-
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the stable ligation of this compound to molecules containing alkyne or strained alkyne functionalities, respectively.[9]
-
Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies.[2][7] The PEG spacer enhances the pharmacokinetic properties of the resulting ADC.
-
PROTACs (Proteolysis Targeting Chimeras): This molecule is also employed as a PEG-based linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[10] The PEG linker component can improve the solubility and cell permeability of the PROTAC.[11]
Experimental Protocols
The following are generalized protocols for the use of this compound in key applications. Researchers should note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Reaction Solvent (e.g., water, DMSO, DMF, or mixtures)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.
-
Prepare a stock solution of this compound in the same solvent. A slight excess (1.1-1.5 equivalents) relative to the alkyne substrate is recommended.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add the this compound stock solution.
-
Add the reaction solvent to achieve the desired final concentration.
-
Add the copper ligand solution (typically 1-5 mol% relative to the alkyne).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the CuSO4 stock solution (1-10 mol%) followed by the freshly prepared sodium ascorbate stock solution (10-100 mol%).
-
Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, the conjugate can be purified using standard techniques such as size exclusion chromatography, reverse-phase HPLC, or ion-exchange chromatography to remove excess reagents and byproducts.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions involving sensitive biological molecules.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Reaction Solvent (e.g., PBS, DMSO, DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve the cyclooctyne-functionalized molecule in the chosen reaction solvent.
-
Dissolve this compound in the same solvent.
-
-
Reaction Setup and Incubation:
-
Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the final conjugate using appropriate chromatographic techniques such as size exclusion or reverse-phase HPLC.
-
Mandatory Visualizations
Caption: Chemical Structure of this compound.
Caption: Workflow for a CuAAC reaction.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. jcmarot.com [jcmarot.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Azido-PEG5-alcohol chemical structure and synthesis
An In-depth Technical Guide to Azido-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG) derivative characterized by a five-unit ethylene glycol chain. One terminus of the chain is functionalized with an azide group (N₃), while the other end features a primary alcohol (hydroxyl group, -OH). The chemical name for this compound is 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanol[1].
The structure incorporates a hydrophilic PEG spacer, which enhances the solubility of the molecule and its conjugates in aqueous media[1][2][3]. The terminal azide and hydroxyl groups serve as reactive handles for subsequent chemical modifications. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules[1][2][3][4][5][6]. The hydroxyl group can be further derivatized or replaced with other functional groups to facilitate conjugation to various substrates[1][2][3][6].
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 86770-68-5 | [1][3][4] |
| Molecular Formula | C₁₀H₂₁N₃O₅ | [1][3][7] |
| Molecular Weight | 263.29 g/mol | [1][3][7] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | >96% - 98% | [2][3][7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| LogP | -1.59 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 14 | [1] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCOCCOH | [1] |
| InChI Key | JTGGTGKXQQGEHB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from pentaethylene glycol. The general strategy involves the activation of one of the terminal hydroxyl groups, followed by a nucleophilic substitution with an azide source.
Synthesis Pathway
The overall synthetic scheme involves:
-
Mesylation: Selective mono-mesylation of pentaethylene glycol using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). This reaction converts a hydroxyl group into a good leaving group (mesylate).
-
Azidation: Nucleophilic substitution of the mesylate group with sodium azide (NaN₃) to yield the final product, this compound.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of azido-terminated PEGs[8][9].
Materials and Reagents:
-
Pentaethylene glycol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
Step 1: Synthesis of Mono-mesylated-PEG5-alcohol
-
In an oven-dried round-bottom flask under an inert atmosphere (Argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add distilled triethylamine (1.1 equivalents) to the solution and stir for 15 minutes.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mono-mesylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude mono-mesylated-PEG5-alcohol from Step 1 in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product using column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexanes) to yield pure this compound as a colorless to light yellow oil.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Research and Drug Development
This compound is a critical tool for researchers due to its bifunctional nature and the biocompatibility of the PEG linker.
-
PROTACs: It serves as a PEG-based linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation[1][4][10]. The linker length and composition are crucial for optimizing the ternary complex formation and degradation efficiency.
-
Antibody-Drug Conjugates (ADCs): This molecule is used as a non-cleavable ADC linker to connect a cytotoxic payload to an antibody[4][10]. The hydrophilic PEG spacer improves the pharmacokinetic properties of the resulting ADC.
-
Click Chemistry: The azide functionality allows for efficient and specific conjugation to molecules containing alkyne groups via click chemistry, a powerful tool for bioconjugation, labeling, and surface modification[4][5].
-
Surface Functionalization: The hydroxyl group can be used to anchor the molecule to surfaces, while the azide group remains available for subsequent "clicking" of biomolecules or other ligands.
The diagram below illustrates the central role of this compound in linking different molecular entities.
Caption: Reactivity and applications of this compound.
References
- 1. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. tebubio.com [tebubio.com]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
The Multifaceted Role of the PEG Spacer in Azido-PEG5-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG5-alcohol is a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science. Its deceptively simple structure, consisting of an azide terminus, a five-unit polyethylene glycol (PEG) spacer, and a terminal alcohol, belies a sophisticated design that imparts a range of highly desirable properties to the molecules it modifies. This technical guide provides a comprehensive exploration of the pivotal role of the PEG spacer in the functionality of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its application in key scientific workflows.
Core Principles: Deconstructing this compound
The utility of this compound stems from the distinct functions of its three key components:
-
The Azide Group (N₃): This moiety is the reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation reactions. The azide group readily and specifically reacts with alkyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole linkage.[1][2] This high selectivity and reliability make it ideal for attaching a wide variety of molecules, from small-molecule drugs to large biologics.[3]
-
The PEG Spacer (-(CH₂CH₂O)₅-): The five-unit polyethylene glycol chain is the central focus of this guide. It serves as a flexible, hydrophilic spacer that confers a multitude of benefits to the resulting conjugate. These advantages, which will be explored in detail, include enhanced solubility, improved biocompatibility, reduced immunogenicity, and steric hindrance effects that can be strategically leveraged.[4]
-
The Alcohol Group (-OH): The terminal hydroxyl group provides an additional site for further chemical modification. It can be derivatized to introduce other reactive functionalities, enabling the creation of more complex and multifunctional molecular constructs.[2][5]
Quantitative Data Summary
The physicochemical properties of this compound are critical for its application in various experimental settings. The following table summarizes key quantitative data for this linker.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁N₃O₅ | [2][6] |
| Molecular Weight | 263.29 g/mol | [5][7][8] |
| CAS Number | 86770-68-5 | [1][2] |
| Purity | Typically >95-98% | [2][6] |
| Appearance | Colorless to light yellow liquid/oil | [5][7] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
| Topological Polar Surface Area (TPSA) | 105.91 Ų | [9] |
| logP | 0.3554 | [9] |
| Hydrogen Bond Acceptors | 7 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 14 | [5] |
The Pivotal Role of the PEG5 Spacer
The polyethylene glycol chain is more than just a simple linker; it is a functional component that profoundly influences the properties of the final conjugate.
Enhanced Hydrophilicity and Solubility
One of the most significant contributions of the PEG spacer is its ability to impart hydrophilicity.[5] Many therapeutic molecules, particularly potent cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. This poor water solubility can lead to aggregation and difficulties in formulation and administration. The incorporation of a PEG spacer dramatically improves the aqueous solubility of these hydrophobic molecules, facilitating their use in biological systems.[4]
Improved Biocompatibility and Reduced Immunogenicity
PEG is a well-established biocompatible polymer with low toxicity.[10] When conjugated to a therapeutic protein or nanoparticle, the PEG spacer can create a hydrophilic shield that masks the molecule from the host's immune system. This "stealth" effect reduces the likelihood of an immune response, thereby lowering the immunogenicity of the therapeutic agent and prolonging its circulation time in the bloodstream.[4][11]
Steric Hindrance and Pharmacokinetic Modulation
The flexible PEG chain occupies a significant hydrodynamic volume, which provides a steric barrier. This steric hindrance can protect the conjugated molecule from enzymatic degradation, enhancing its stability in vivo.[12] Furthermore, the increased size of the PEGylated molecule reduces its renal clearance, leading to a longer plasma half-life and improved pharmacokinetic profile.[11] This allows for less frequent dosing of the therapeutic.
Controlled Spatial Separation
In complex constructs like ADCs and Proteolysis Targeting Chimeras (PROTACs), the PEG spacer provides a defined and flexible distance between the different functional moieties. In an ADC, it separates the cytotoxic payload from the antibody, ensuring that the antibody's binding to its target is not sterically hindered. In a PROTAC, the linker's flexibility is crucial for allowing the two ligands to optimally orient and bind to the target protein and the E3 ubiquitin ligase, facilitating the formation of a stable ternary complex for protein degradation.[13]
Experimental Protocols
The following section provides a detailed, generalized protocol for a typical bioconjugation experiment using this compound via a copper-catalyzed click chemistry reaction.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the conjugation of an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized (DI) water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in DI water.
-
Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in DI water or DMSO.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in DI water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the alkyne-modified biomolecule.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For THPTA, a 1:5 molar ratio of Cu:ligand is common.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.
-
-
Purification:
-
Upon completion of the reaction, purify the conjugate to remove excess reagents.
-
For proteins, size-exclusion chromatography or dialysis are common methods.
-
For smaller molecules, HPLC can be used for purification.
-
-
Characterization:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways where this compound is a critical component.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: PROTAC synthesis and its mechanism of action.
Caption: Workflow for surface modification using this compound.
Conclusion
The PEG5 spacer in this compound is a critical determinant of its broad utility in modern chemical biology and drug development. Its ability to enhance solubility, improve biocompatibility, modulate pharmacokinetics, and provide controlled spatial separation makes it an invaluable component in the design of sophisticated molecular constructs. By understanding and leveraging the properties imparted by the PEG spacer, researchers can design more effective and safer therapeutics, develop advanced diagnostic tools, and engineer novel functional materials. This guide serves as a foundational resource for professionals seeking to harness the full potential of this versatile linker in their research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. PEGylation - Wikipedia [en.wikipedia.org]
- 12. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Azido-PEG5-alcohol for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG5-alcohol, a versatile heterobifunctional linker, for professionals in the fields of life sciences and drug development. We will delve into its core properties, applications, and provide detailed protocols for its use in bioconjugation, with a focus on clarity and practical application for those new to the field.
Introduction to this compound and PEGylation
This compound is a chemical tool integral to the field of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. It consists of three key components: an azide group (N₃), a five-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl group (-OH). This structure makes it a heterobifunctional linker, meaning it has two different reactive ends that can participate in distinct chemical reactions.
The incorporation of a PEG chain, a process known as PEGylation, is a widely adopted strategy in drug development and biotechnology.[1] The PEG linker in this compound is hydrophilic, which helps to increase the solubility of hydrophobic molecules in aqueous solutions.[2] Furthermore, PEGylation can enhance the stability of biomolecules, prolong their circulation time in the body by reducing renal clearance, and decrease their immunogenicity.[3]
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key quantitative data.
| Property | Value | References |
| Chemical Formula | C₁₀H₂₁N₃O₅ | [4][5] |
| Molecular Weight | 263.29 g/mol | [4][6] |
| CAS Number | 86770-68-5 | [1][4][6][7] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | Typically >95% | [3][5][7] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [5] |
| Storage Conditions | Recommended storage at -20°C for long-term stability.[4][5] | [4][5] |
Key Applications in Bioconjugation
The dual functionality of this compound makes it a valuable reagent in several advanced bioconjugation applications, primarily through "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific.[8] The azide group of this compound is a key participant in one of the most common click chemistry reactions: the azide-alkyne cycloaddition.
This reaction can be performed in two main ways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO or BCN) to react with the azide.[11][12] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for use in living systems.[11]
The hydroxyl group on this compound provides a further point for modification, allowing for the attachment of other molecules of interest.[1][4]
Antibody-Drug Conjugates (ADCs)
This compound is frequently used as a non-cleavable linker in the synthesis of ADCs.[6][13] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The this compound linker connects the antibody to the drug, and its PEG component can improve the overall properties of the ADC.[1]
PROTACs
This linker is also employed in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[6]
Experimental Protocols
Here, we provide a detailed, beginner-friendly protocol for a typical bioconjugation experiment using this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an alkyne-modified protein.
Materials and Reagents
-
Alkyne-modified protein (e.g., a protein with a terminal alkyne group)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column)
-
Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometer)
Step-by-Step Procedure
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO or water.
-
-
Setting up the Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. The molar ratio of this compound to the protein should typically be in excess (e.g., 10-50 fold) to ensure complete reaction.
-
Gently mix the solution.
-
-
Initiating the CuAAC Reaction:
-
Prepare a fresh premix of the copper catalyst by adding the CuSO₄ solution to the THPTA ligand solution in a 1:5 molar ratio. Allow this to incubate for 5 minutes. The THPTA ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.[14]
-
Add the copper/THPTA premix to the reaction tube containing the protein and this compound.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[14]
-
The final concentrations in the reaction mixture should be approximately:
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification of the Conjugate:
-
After the incubation period, purify the protein-PEG conjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful bioconjugation. This can be done using techniques such as:
-
SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide the precise molecular weight of the conjugate, confirming the addition of the this compound.
-
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can help to visualize the experimental workflows and the chemical principles involved.
Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment.
Caption: The chemical principle of the CuAAC reaction.
Safety and Handling
This compound is intended for research use only.[1] As with any chemical reagent, it is important to follow standard laboratory safety procedures. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and potential hazards.[15][16] In general, avoid inhalation, and contact with skin and eyes.[15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] The product should be stored in a cool, dry place, typically at -20°C.[5]
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers engaged in bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it suitable for a wide range of applications, from the synthesis of antibody-drug conjugates to the development of PROTACs. By understanding its core properties and following established protocols for click chemistry, scientists can effectively utilize this reagent to advance their research and development goals.
References
- 1. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, CAS 86770-68-5 | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcmarot.com [jcmarot.com]
- 12. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. broadpharm.com [broadpharm.com]
Azido-PEG5-alcohol: A Core Component in Modern PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are meticulously designed with three components: a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3][4] It is the linker that plays a pivotal role in the overall efficacy of the PROTAC, profoundly influencing its physicochemical properties and its ability to orchestrate a productive ternary complex (POI-PROTAC-E3 ligase).[5][6]
Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) units have become fundamental in PROTAC design.[3] Azido-PEG5-alcohol, a discrete PEG linker, has emerged as a particularly valuable building block. It offers a precise length, inherent hydrophilicity, and two distinct functional handles—an azide and a hydroxyl group—providing a versatile platform for the synthesis of sophisticated protein degraders.[7][8] This guide delves into the key features of this compound, presenting its technical specifications, outlining its application in PROTAC synthesis, and illustrating the underlying principles of its utility.
Core Features and Physicochemical Properties
This compound is a bifunctional molecule featuring a five-unit PEG chain, which provides a balance of flexibility and hydrophilicity.[3][] This hydrophilicity is crucial for mitigating the poor solubility often associated with large, complex PROTAC molecules.[4][10] The molecule is terminated with an azide group at one end and a primary alcohol (hydroxyl group) at the other.[7] These two functional groups are key to its versatility in PROTAC synthesis.
The terminal hydroxyl group serves as a convenient attachment point for derivatization, often reacting with an E3 ligase ligand.[7][8] The azide group provides a bioorthogonal handle for the subsequent conjugation of the POI ligand using highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][11][] This modular approach allows for the rapid assembly of diverse PROTAC libraries.[6][13]
Quantitative Data Summary
The following table summarizes the key quantitative and physicochemical properties of this compound, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 86770-68-5 | [8][14] |
| Molecular Formula | C10H21N3O5 | [14] |
| Molecular Weight | 263.29 g/mol | [14] |
| Appearance | Oil | [15] |
| Solubility | Water soluble, slightly soluble in chloroform and methanol | [8][15] |
| Refractive Index (n20/D) | 1.465 - 1.469 | [15] |
Role in PROTAC Synthesis and Mechanism
The strategic incorporation of this compound into a PROTAC molecule is a multi-step process that leverages its dual functionality. The synthetic workflow typically begins with the conjugation of an E3 ligase ligand to the alcohol terminus, followed by the attachment of a POI-binding ligand to the azide terminus.
General Experimental Protocol: Two-Step PROTAC Synthesis
Step 1: Attachment of E3 Ligase Ligand to the Alcohol Terminus
-
Activation of Ligand: An E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) is activated. This can be achieved by converting the carboxylic acid to an activated ester (e.g., NHS ester) or by using standard peptide coupling reagents like HATU or HBTU in the presence of an amine base such as DIPEA.
-
Esterification/Etherification: The activated E3 ligase ligand is then reacted with the terminal hydroxyl group of this compound in an appropriate anhydrous solvent (e.g., DMF or DCM). The reaction is typically stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
Purification: The resulting intermediate, now an Azido-PEG5-E3 Ligase Ligand conjugate, is purified using column chromatography on silica gel to remove excess reagents and byproducts.
Step 2: "Click Chemistry" Conjugation of the POI Ligand
-
POI Ligand Preparation: The ligand for the protein of interest (POI) must be functionalized with a terminal alkyne group.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Azido-PEG5-E3 Ligase Ligand conjugate from Step 1 is dissolved in a solvent system such as a mixture of t-butanol and water. The alkyne-functionalized POI ligand is added, followed by a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).[6][]
-
Reaction and Purification: The reaction mixture is stirred at room temperature. Upon completion, the final PROTAC product is purified, typically by preparative reverse-phase HPLC, to yield the high-purity heterobifunctional molecule.[16]
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the synthetic strategy and the mechanism of action for a PROTAC synthesized using this compound.
Once synthesized, the PROTAC orchestrates the degradation of the target protein. It acts as a molecular bridge, bringing the POI into close proximity with the recruited E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.
Conclusion
This compound is a powerful and versatile tool in the development of PROTACs. Its well-defined structure provides a hydrophilic spacer of optimal length to facilitate the formation of a stable ternary complex, a critical determinant of degradation efficiency.[3][5] The presence of orthogonal azide and alcohol functional groups enables a streamlined and modular synthetic approach, particularly through the use of robust click chemistry.[7][] As researchers continue to push the boundaries of targeted protein degradation, the rational design of linkers remains a central theme, and building blocks like this compound will continue to be indispensable for creating the next generation of potent and selective therapeutic agents.
References
- 1. One moment, please... [jenkemusa.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 10. nbinno.com [nbinno.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 14. apexbt.com [apexbt.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG5-alcohol: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Azido-PEG5-alcohol is a heterobifunctional linker widely utilized in bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal azide group for "click" chemistry, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group for further derivatization, offers a versatile platform for linking molecules of interest. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, supported by experimental considerations and data presentation to aid researchers in its effective application.
Solubility Characteristics
The hydrophilic polyethylene glycol (PEG) spacer significantly influences the solubility profile of this compound, rendering it soluble in a variety of aqueous and organic solvents.[1][2][3][4] This property is crucial for its application in biological systems, which are predominantly aqueous.
Quantitative Solubility Data
While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published in peer-reviewed literature, information from commercial suppliers and the general properties of PEG linkers provide a strong indication of its solubility profile. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Remarks |
| Water | Soluble[3][5] | The hydrophilic PEG chain enhances aqueous solubility.[4][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][6] | Often used as a stock solution solvent. |
| Dichloromethane (DCM) | Soluble[3] | A common solvent for organic synthesis and purification. |
| Dimethylformamide (DMF) | Soluble[3][6] | Another common solvent for organic reactions. |
| Ethanol | May be soluble[6] | Often requires a small amount for initial testing.[6] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step conjugation chemistries. The molecule's stability is primarily influenced by the organic azide group and the PEG backbone.
General Stability of Organic Azides
Organic azides are energetic molecules and should be handled with care.[7] Their stability is influenced by several factors:
-
Carbon-to-Nitrogen Ratio: A higher carbon-to-nitrogen ratio generally correlates with greater stability.[1]
-
Molecular Structure: The presence of electron-withdrawing groups can decrease thermal stability.[1][8]
-
Physical Stress: Organic azides can be sensitive to heat, shock, and friction.[9]
Stability of the PEG Linker
The polyethylene glycol (PEG) backbone of this compound is generally stable and does not undergo hydrolysis in aqueous solutions at neutral pH.[10][11] This contributes to the overall stability of the linker under typical bioconjugation conditions.
Recommended Storage and Handling
For long-term storage, this compound should be kept at -20°C in its pure form, where it can be stable for up to three years.[12] For shorter periods, storage at 4°C is acceptable for up to two years.[12] While the compound is stable at room temperature for short durations, such as during shipping, prolonged exposure to ambient temperatures should be avoided.[3][6] When in solution, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month.[12]
The following diagram illustrates the key factors influencing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. tebubio.com [tebubio.com]
- 6. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. purepeg.com [purepeg.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
The Strategic Application of Azido-PEG5-alcohol in the Advancement of Antibody-Drug Conjugates: A Technical Guide
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the design and synthesis of antibody-drug conjugates (ADCs) represent a pinnacle of precision medicine. Central to the efficacy and safety of these biopharmaceuticals is the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide delves into the core applications of Azido-PEG5-alcohol, a non-cleavable polyethylene glycol (PEG) linker, in the development of next-generation ADCs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and bioconjugation chemistry.
Introduction to this compound in ADC Architecture
This compound is a heterobifunctional linker characterized by a terminal azide (N₃) group and a primary alcohol (-OH) group, separated by a five-unit polyethylene glycol chain.[1][2][] This structure imparts several advantageous properties to ADCs, including enhanced hydrophilicity, improved pharmacokinetic profiles, and the ability to participate in highly specific "click chemistry" reactions.[4][5] The non-cleavable nature of the linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell, minimizing off-target toxicity.[1][2]
The azide functionality allows for specific conjugation to alkyne-modified antibodies or payloads through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] These bioorthogonal reactions offer high efficiency and specificity under mild, aqueous conditions, preserving the integrity and function of the antibody.[7] The terminal alcohol can be further functionalized to attach the cytotoxic drug, providing a versatile platform for ADC construction.[][8]
Core Benefits of PEGylation in ADCs
The incorporation of the PEG spacer in this compound offers significant advantages in ADC design:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing the propensity for aggregation.[9][10]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance.[9][10]
-
Reduced Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.[9]
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and evaluation of ADCs utilizing this compound. The following sections outline key experimental protocols.
Synthesis of an ADC using this compound via Click Chemistry
This protocol describes a general workflow for the site-specific conjugation of a cytotoxic drug to an antibody that has been engineered to contain an alkyne group.
Materials:
-
Alkyne-modified monoclonal antibody
-
This compound
-
Cytotoxic drug with a reactive group for conjugation to the alcohol terminus of the linker
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Drug-Linker Synthesis: The alcohol terminus of this compound is first functionalized with the cytotoxic payload. This typically involves activation of the alcohol and subsequent reaction with a suitable functional group on the drug.
-
Antibody Preparation: The alkyne-modified antibody is prepared in PBS at a concentration of 5-10 mg/mL.
-
Click Chemistry Reaction:
-
Prepare fresh stock solutions of CuSO₄ (100 mM in water), THPTA (100 mM in water), and sodium ascorbate (100 mM in water).
-
In a microcentrifuge tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the azide-functionalized drug-linker.
-
Add CuSO₄ and THPTA in a 1:5 molar ratio to the antibody-linker mixture.
-
Initiate the reaction by adding a 10-fold molar excess of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification: The resulting ADC is purified using SEC to remove unreacted drug-linker and other small molecules. Further purification and characterization of different drug-to-antibody ratio (DAR) species can be achieved using HIC.[11][12]
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute of an ADC. It can be determined using HIC-HPLC.[11][12] The different drug-loaded species are separated based on their hydrophobicity, and the weighted average DAR is calculated from the peak areas.[13] Mass spectrometry can be used to confirm the identity of the peaks.
In Vitro Cytotoxicity Assay (MTT Assay): The potency of the ADC is assessed using an in vitro cytotoxicity assay, such as the MTT assay.[13]
Procedure:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).[13]
Quantitative Data Summary
While specific quantitative data for an ADC synthesized with this compound is not available in the public domain, the following table illustrates the type of data that would be generated and compared in a typical ADC development study.
| Parameter | ADC with Azido-PEG5-linker | Control ADC (different linker) | Unconjugated Antibody | Free Drug |
| Average DAR | ~4.0 | ~3.8 | N/A | N/A |
| Monomer Purity (%) | >95% | >95% | >98% | N/A |
| In Vitro Cytotoxicity (IC50, nM) | ||||
| - Target Cell Line (High Antigen) | 5.2 | 6.5 | >1000 | 0.8 |
| - Target Cell Line (Low Antigen) | 85.7 | 92.1 | >1000 | 0.9 |
| - Non-Target Cell Line | >1000 | >1000 | >1000 | 1.2 |
| Pharmacokinetics in Mice | ||||
| - Half-life (t½, hours) | ~250 | ~220 | ~300 | ~1.5 |
| - Clearance (mL/hr/kg) | ~0.2 | ~0.25 | ~0.15 | ~25 |
Visualizations
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: General mechanism of action for an ADC.
Conclusion
This compound serves as a valuable and versatile linker in the construction of advanced antibody-drug conjugates. Its inherent properties, including the enhancement of solubility and pharmacokinetic profiles, combined with its suitability for highly specific click chemistry conjugation, position it as a key component in the development of more effective and safer targeted cancer therapies. The detailed experimental protocols and characterization methods outlined in this guide provide a framework for the rational design and evaluation of ADCs incorporating this promising linker technology. Further research focusing on the in vivo performance of ADCs utilizing this compound will be crucial in fully elucidating its potential in clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US5716980A - Alcohol or aldehyde derivatives and their use - Google Patents [patents.google.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Azide Functional Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the azide functional group's role in polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery systems. The unique properties of the azide moiety, particularly its participation in bioorthogonal "click chemistry" reactions, have established azide-PEG linkers as indispensable tools for the precise and efficient modification of biomolecules, nanoparticles, and surfaces. This document details the synthesis, characterization, and application of azide-PEG linkers, offering in-depth experimental protocols and quantitative data to support researchers in their endeavors.
Core Properties of Azide-PEG Linkers
Azide-functionalized polyethylene glycol (Azide-PEG) is a class of hydrophilic polymers where one or more termini of the PEG chain are covalently modified to feature an azide (-N₃) group.[1] The combination of the PEG backbone and the azide functional group imparts a unique set of properties that are highly advantageous in biomedical applications.
Key Properties:
-
Biocompatibility: The PEG backbone is well-known for its non-toxic, non-immunogenic, and bioinert nature, which reduces nonspecific protein adsorption and enhances in vivo circulation times.[1]
-
Solubility: The hydrophilic nature of the PEG chain ensures excellent solubility in aqueous buffers, which is crucial for biological experiments.[2]
-
Stability: The azide group is chemically stable under most physiological conditions, including a pH range of 4-12, and is resistant to oxidation.[3] However, it can be reduced to an amine by strong reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[3] It is also advisable to protect azide-containing compounds from prolonged exposure to light and heat to prevent potential degradation.[3]
-
Bioorthogonality: The azide group is largely inert to the functional groups typically found in biological systems, preventing unwanted side reactions.[2] This allows for highly specific "click" reactions to be performed in complex biological media, including in living cells.[4]
-
Versatility: Azide-PEG linkers can be synthesized in various architectures, including monofunctional, bifunctional (homo- or hetero-), and multi-arm structures, allowing for a wide range of applications in creating complex bioconjugates.[1]
Synthesis and Characterization of Azide-PEG Linkers
The synthesis of azide-PEG typically involves a two-step process starting from a hydroxyl-terminated PEG.[1][5] The terminal hydroxyl group is first activated, commonly by conversion to a good leaving group such as a mesylate or tosylate, followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃).[1][5]
Detailed Experimental Protocol: Synthesis of mPEG-Azide (5 kDa)
This protocol describes the synthesis of monofunctional azide-terminated PEG with a molecular weight of 5 kDa.
Materials:
-
mPEG-OH (5 kDa)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Mesylation of mPEG-OH:
-
Dissolve mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum to obtain mPEG-OMs.
-
-
Azidation of mPEG-OMs:
-
Dissolve the dried mPEG-OMs (1 eq.) in anhydrous DMF.
-
Add sodium azide (NaN₃) (5-10 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the crude product by filtration and redissolve it in a minimal amount of DCM.
-
Wash the DCM solution with water to remove excess sodium azide and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Precipitate the final product, mPEG-N₃, in cold diethyl ether, collect by filtration, and dry under vacuum.
-
Characterization:
-
¹H NMR: Successful conversion can be confirmed by the appearance of a new peak corresponding to the methylene protons adjacent to the azide group (typically around 3.3-3.4 ppm in CDCl₃) and the disappearance of the peak for the methylene protons next to the mesylate group.[5]
-
FT-IR: The presence of the azide group can be confirmed by a characteristic sharp peak around 2100 cm⁻¹.
-
MALDI-TOF MS: This technique can be used to confirm the molecular weight of the final product and the successful incorporation of the azide group.[6]
Bioconjugation via Azide-Alkyne Cycloaddition
The azide group's primary utility lies in its ability to undergo highly efficient and specific cycloaddition reactions with alkynes, a family of reactions broadly termed "click chemistry."[7] The two most prominent types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole linkage.[8]
Diagram: CuAAC Reaction Mechanism
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9]
This protocol outlines the general procedure for conjugating an azide-PEG to a peptide that has been previously modified to contain a terminal alkyne group.
Materials:
-
Azide-PEG (e.g., mPEG-N₃, 5 kDa)
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in degassed PBS.
-
Prepare a stock solution of Azide-PEG in degassed PBS. A 5- to 10-fold molar excess of Azide-PEG over the peptide is often used.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide and the Azide-PEG solution.
-
Prepare a premixed solution of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:ligand is common.[10]
-
Add the CuSO₄/THPTA premix to the peptide/PEG solution. The final concentration of copper is typically in the range of 50-250 µM.[10]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of ascorbate is typically around 5 mM.[10]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the PEGylated peptide conjugate from excess reagents using size-exclusion chromatography (SEC).
-
Analyze the collected fractions by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole.[11] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.[4]
Diagram: SPAAC Reaction Mechanism
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9]
This protocol describes the conjugation of an azide-PEG to a protein that has been functionalized with a DBCO group.
Materials:
-
Azide-PEG (e.g., N₃-PEG-NHS ester for prior protein modification, or a pre-made Azide-PEG)
-
DBCO-modified protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified protein in PBS to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of Azide-PEG in PBS. A molar excess of 5- to 20-fold of the azide linker is typically used to ensure efficient conjugation.[4]
-
-
SPAAC Reaction:
-
Add the Azide-PEG stock solution to the DBCO-modified protein solution.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[4] For sensitive proteins, the reaction can be performed at 4°C overnight.
-
The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 309 nm.[12]
-
-
Purification:
-
Remove excess Azide-PEG and other small molecules by size-exclusion chromatography or dialysis.
-
Characterize the purified conjugate using SDS-PAGE (to observe a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy.[4]
-
Quantitative Data and Reaction Comparison
The choice between CuAAC and SPAAC depends on the specific application, with key differences in reaction kinetics, biocompatibility, and cost.
Table 1: Comparison of CuAAC and SPAAC for Azide-PEG Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo use without careful ligand selection.[13] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[13] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically ranging from 1-100 M⁻¹s⁻¹.[9] | Reaction rates are dependent on the specific cyclooctyne used, but can be very rapid.[13] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[13] | Some cyclooctynes can react with thiols, leading to off-target labeling.[13] |
| Cost | Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.[13] | Strained cyclooctynes can be significantly more expensive.[13] |
| Yield | Generally high specificity and can achieve quantitative yields under optimized conditions.[13] | High specificity and can achieve quantitative yields.[13] |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | [14] |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | [14] |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | [14] |
| Benzyl azide | BCN | 0.15 (in DMSO, 37°C) | [15] |
Applications of Azide-PEG Linkers in Drug Development
The versatility of azide-PEG linkers has led to their widespread adoption in various areas of drug development and biomedical research.
Diagram: Applications of Azide-PEG Linkers
Caption: Key applications of azide-PEG linkers in biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): Azide-PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[16]
-
Targeted Drug Delivery: Targeting ligands, such as peptides or small molecules, can be conjugated to drug-loaded nanoparticles or polymers via azide-PEG linkers to enhance accumulation at the desired site of action.[1]
-
Hydrogel Formation: Bifunctional or multi-arm azide-PEGs can be crosslinked with corresponding alkyne-functionalized polymers to form biocompatible hydrogels for tissue engineering and controlled drug release.[1]
-
Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles with azide-PEG improves their colloidal stability, reduces the formation of a protein corona, and provides a "stealth" coating that helps evade the immune system.[1]
-
Bioimaging: Fluorophores and radiolabels can be attached to biomolecules using azide-PEG linkers for applications in fluorescence imaging, PET, and SPECT.[1]
-
Biosensors: Azide-PEG linkers facilitate the immobilization of recognition elements, such as antibodies or aptamers, onto sensor surfaces for the detection of biological analytes.[1]
Troubleshooting
Table 3: Troubleshooting Guide for Azide-Alkyne Cycloaddition Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction yield (CuAAC) | Inactive Cu(I) catalyst due to oxidation. | Degas all solutions thoroughly. Prepare sodium ascorbate solution fresh. Work under an inert atmosphere if possible.[17] |
| Steric hindrance around the azide or alkyne. | Increase reaction time and/or temperature. Redesign the linker to be longer or more flexible.[17] | |
| Copper chelation by the substrate. | Use a copper-stabilizing ligand (e.g., THPTA). Add a sacrificial metal like Zn(II) to occupy chelating sites.[10] | |
| Low or no reaction yield (SPAAC) | Steric hindrance. | Use a PEG spacer to extend the DBCO or azide group away from the biomolecule.[12] |
| Low concentration of reactants. | Increase the concentration of one or both reactants. | |
| Side reactions (CuAAC) | Oxidative homocoupling of alkynes (Glaser coupling). | Maintain anaerobic conditions and use an adequate amount of reducing agent.[17] |
| Damage to biomolecules by ROS. | Use a copper-stabilizing ligand. Lower the reaction temperature.[17] | |
| Difficulty in purification | Persistent copper contamination. | Use a chelating resin to remove copper, followed by SEC or dialysis.[17] |
This guide provides a foundational understanding and practical protocols for utilizing azide-PEG linkers. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Significance of the Terminal Hydroxyl Group in Azido-PEG5-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-alcohol is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and surface modification. Its unique architecture, featuring a terminal azide group for bioorthogonal click chemistry and a primary hydroxyl group for further functionalization, offers a versatile platform for the construction of complex biomolecular conjugates. This technical guide provides a comprehensive overview of the core attributes of this compound, with a particular focus on the strategic importance of its terminal hydroxyl group. This document delves into the quantitative aspects of its reactivity, provides detailed experimental protocols for its utilization, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its application in advanced therapeutic and diagnostic strategies.
Introduction
Polyethylene glycol (PEG) linkers are integral components in the design of bioconjugates, enhancing solubility, stability, and pharmacokinetic profiles of therapeutic and diagnostic agents.[1] Among the diverse array of PEG derivatives, heterobifunctional linkers provide the advantage of sequential and controlled conjugation of two different molecular entities.[2] this compound, a molecule with five ethylene glycol units, embodies this principle by offering two distinct reactive handles: a terminal azide (N₃) and a terminal hydroxyl (-OH) group.[3][4]
The azide group serves as a versatile moiety for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] These reactions are characterized by their high efficiency, specificity, and biocompatibility.[1] The terminal hydroxyl group, while seemingly simple, represents a critical nexus for molecular diversification, enabling the introduction of a wide array of functional groups or direct conjugation to various substrates.[3][4] This dual functionality makes this compound a powerful tool in the development of sophisticated constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]
The Dual Functionality of this compound
The utility of this compound stems from its two terminal functional groups, which can be addressed orthogonally.
The Azide Group: A Gateway to Click Chemistry
The azide group is a cornerstone of bioorthogonal chemistry, allowing for highly specific ligation to alkyne-containing molecules. This specificity ensures that the conjugation reaction proceeds with minimal side reactions with biological macromolecules.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is widely used for its rapid kinetics and high yields.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.[8][9]
The Terminal Hydroxyl Group: A Versatile Handle for Derivatization
The terminal hydroxyl group provides a readily accessible site for a variety of chemical modifications. This versatility allows for the tailoring of the linker's properties and the attachment of a secondary molecule of interest. Common derivatizations include:
-
Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with primary amines on proteins or other biomolecules.[3]
-
Esterification: The hydroxyl group can be esterified with a variety of carboxylic acids to introduce different functionalities.
-
Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), enabling nucleophilic substitution with a range of nucleophiles to introduce amines, thiols, or other functional groups.
Quantitative Data and Comparative Analysis
While specific second-order rate constants for this compound are not extensively documented in comparative literature, general trends in reactivity for similar azide- and hydroxyl-terminated PEG linkers can be summarized.
Table 1: General Reactivity Comparison of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | 10¹ - 10⁴ | Fast kinetics, high yields, requires copper catalyst.[7] |
| SPAAC (with DBCO) | ~0.1 - 2.0 | Copper-free, biocompatible, kinetics depend on the specific cyclooctyne.[9] |
Table 2: Comparison of Common Terminal Functional Groups on PEG Linkers
| Functional Group | Reactive Partner | Resulting Linkage | Key Considerations |
| Azide | Alkyne, Cyclooctyne | Triazole | Bioorthogonal, highly specific. |
| Hydroxyl | Activated Carboxylic Acids, Isocyanates | Ester, Urethane | Requires activation or reactive partners. |
| NHS Ester | Primary Amines | Amide | High reactivity with amines, susceptible to hydrolysis.[4] |
| Maleimide | Thiols | Thioether | Highly specific for thiols. |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
DMSO or DMF (for dissolving reagents)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Dissolve this compound and the alkyne-functionalized molecule in a minimal amount of DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically a 1.1 to 1.5-fold molar excess of the azide).
-
Add the THPTA or TBTA ligand to the reaction mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution to the reaction mixture (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2-10 mM).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method such as HPLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted starting materials and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for conjugating this compound to a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
DMSO or DMF (for dissolving reagents)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound and the DBCO-functionalized molecule in a minimal amount of DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the DBCO-functionalized molecule and this compound (typically a 1.5 to 10-fold molar excess of one reactant).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at 309 nm or by HPLC/LC-MS.[9]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted starting materials.
-
Protocol 3: Conversion of Terminal Hydroxyl to Carboxylic Acid
This protocol describes a two-step process to convert the terminal hydroxyl group of this compound to a carboxylic acid.
Step 1: Tosylation of the Hydroxyl Group
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add TEA or pyridine (1.5-2 equivalents) to the solution and cool to 0°C.
-
Add TsCl (1.2-1.5 equivalents) portion-wise and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated product.
Step 2: Nucleophilic Substitution with Cyanide followed by Hydrolysis
Materials:
-
Azido-PEG5-tosylate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Azido-PEG5-tosylate in DMSO.
-
Add NaCN (1.5-2 equivalents) and heat the reaction at 60-80°C for several hours.
-
Cool the reaction mixture and add water. Extract the product with an organic solvent.
-
Hydrolyze the resulting nitrile by heating with aqueous HCl to yield Azido-PEG5-acid.[3]
-
Purify the final product by chromatography.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental workflows where this compound can be applied.
PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PEG linker, such as one derived from this compound, is a common component of PROTACs.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]
- 4. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chempep.com [chempep.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Site-Specific Protein Conjugation with Azido-PEG5-alcohol via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. Benefits of PEGylation include improved protein solubility and stability, reduced immunogenicity, and an extended circulatory half-life. Click chemistry, a set of bioorthogonal reactions, offers a highly efficient and specific method for protein PEGylation. This application note provides detailed protocols for the site-specific conjugation of Azido-PEG5-alcohol to a target protein using two popular click chemistry techniques: Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC).
The overall strategy involves a two-step process. First, a bioorthogonal alkyne functional group is introduced into the target protein. This is typically achieved by reacting accessible primary amines (lysine residues and the N-terminus) with an alkyne-containing N-hydroxysuccinimide (NHS) ester. The second step is the "click" reaction, where the alkyne-modified protein is conjugated with this compound. This process results in a stable triazole linkage, covalently attaching the PEG moiety to the protein.
Experimental Workflow Overview
Caption: Overall workflow for protein PEGylation.
Part 1: Introduction of an Alkyne Handle into the Target Protein
To conjugate this compound to a protein using click chemistry, the protein must first be modified to contain a reactive alkyne group. A common and effective method is to utilize an amine-reactive alkyne-NHS ester to label the lysine residues and the N-terminus of the protein. For SPAAC reactions, a strained alkyne, such as dibenzocyclooctyne (DBCO), is required.
Protocol 1: Protein Modification with DBCO-NHS Ester
This protocol is suitable for preparing proteins for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .
Materials and Reagents:
-
Target protein
-
DBCO-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein solution in PBS at a concentration of 0.5-5 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[1] The optimal molar excess may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle mixing.[2]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions. The purified DBCO-labeled protein is now ready for the SPAAC reaction or can be stored at -20°C or -80°C.
Part 2: PEGylation via Click Chemistry
Once the protein is functionalized with an alkyne group, it can be conjugated to this compound using either CuAAC or SPAAC.
Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for proteins modified with a terminal alkyne (not a strained cyclooctyne).
Materials and Reagents:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
Reaction Principle:
Caption: CuAAC reaction schematic.
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or water.
-
CuSO₄: 100 mM in water.
-
THPTA: 200 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 3 to 10-fold molar excess of this compound in the reaction buffer.[3]
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 5 minutes at room temperature to form the Cu(I)-THPTA complex.[4]
-
Initiate Reaction: Add the Cu(I)-THPTA complex to the protein-PEG mixture. A final concentration of 25 equivalents of the complex relative to the protein is a good starting point.[4]
-
Add the freshly prepared sodium ascorbate solution (40 equivalents relative to the protein) to initiate the reaction.[4]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[4]
-
The PEGylated protein is now ready for purification.
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for proteins modified with a strained alkyne, such as DBCO.
Materials and Reagents:
-
DBCO-modified protein
-
This compound
-
Reaction Buffer: PBS, pH 7.4
Reaction Principle:
Caption: SPAAC reaction schematic.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the DBCO-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Add a 5- to 20-fold molar excess of this compound to the protein solution.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[5] Reaction times may be longer than CuAAC.
-
The PEGylated protein is now ready for purification.
| Parameter | CuAAC | SPAAC |
| Alkyne Requirement | Terminal Alkyne | Strained Alkyne (e.g., DBCO) |
| Catalyst | Copper(I) | None (catalyst-free) |
| Reaction Speed | Fast (typically < 1 hour) | Slower (typically 1-12 hours) |
| Biocompatibility | Lower (due to copper toxicity) | High (suitable for live cells) |
| Typical Molar Excess of Azido-PEG | 3-10 fold | 5-20 fold |
Part 3: Purification and Characterization of PEGylated Protein
After the conjugation reaction, the mixture will contain the desired PEGylated protein, unreacted protein, and excess this compound. Purification is necessary to isolate the product.
Protocol 3: Purification of PEGylated Protein
Size-Exclusion Chromatography (SEC):
SEC is a common method for separating PEGylated proteins from unreacted protein and smaller reagents based on their hydrodynamic radius.[6] The PEGylated protein will have a larger size and elute earlier than the unmodified protein.[7]
-
Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
Ion-Exchange Chromatography (IEX):
IEX separates proteins based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[6] This allows for the separation of PEGylated species from the native protein and can sometimes resolve proteins with different degrees of PEGylation.[7]
-
Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired buffer pH.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample onto the column.
-
Elute the bound proteins using a salt gradient. PEGylated proteins typically elute at a different salt concentration than the unmodified protein.
-
Collect and analyze fractions to identify the purified PEGylated protein.
Protocol 4: Characterization of PEGylated Protein
SDS-PAGE Analysis:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the results of the PEGylation reaction. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift to a higher apparent molecular weight.[8]
-
Prepare samples of the unreacted protein, the reaction mixture, and the purified PEGylated protein.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.
Mass Spectrometry:
Mass spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.[9][10] By comparing the mass of the PEGylated protein to the unmodified protein, the number of attached PEG molecules can be determined.
Summary of Quantitative Data
| Analysis | Purpose | Expected Outcome |
| Molar Ratios (Reagent:Protein) | Optimize conjugation efficiency | DBCO-NHS Ester: 10-40x; Azido-PEG (CuAAC): 3-10x; Azido-PEG (SPAAC): 5-20x |
| Reaction Time | Ensure complete reaction | CuAAC: 30-60 min; SPAAC: 1-12 hours |
| SDS-PAGE | Assess PEGylation and purity | Upward shift in apparent molecular weight for PEGylated protein. |
| SEC | Purify and analyze product distribution | PEGylated protein elutes earlier than unmodified protein. |
| IEX | Purify and separate isoforms | PEGylated protein elutes at a different salt concentration. |
| Mass Spectrometry | Confirm conjugation and degree of PEGylation | Mass increase corresponding to the mass of the attached PEG chains. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for CuAAC Reaction with Azido-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This protocol details the step-by-step procedure for the CuAAC reaction using Azido-PEG5-alcohol, a common building block in bioconjugation and drug development for introducing polyethylene glycol spacers.
Introduction
The CuAAC reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for conjugating molecules in complex biological environments. The use of this compound allows for the introduction of a hydrophilic and flexible PEG linker, which can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate. This reaction is widely employed in the synthesis of antibody-drug conjugates (ADCs), the functionalization of biomolecules, and the development of novel materials.[1][2][3]
The reaction proceeds via the copper(I)-catalyzed 1,3-dipolar cycloaddition of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][4] The catalytically active Cu(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent, most commonly sodium ascorbate.[4][5] To prevent the oxidation of Cu(I) to the inactive Cu(II) state and to protect sensitive biomolecules from copper-mediated damage, a stabilizing ligand is often employed.[1][4] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[4]
Experimental Protocols
This section provides a detailed methodology for performing a CuAAC reaction with this compound and a generic alkyne-containing molecule.
Materials and Reagents
| Reagent | Recommended Purity/Grade |
| This compound | ≥95% |
| Alkyne-containing molecule | ≥95% |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS reagent grade or higher |
| Sodium ascorbate | ≥98% |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% (for aqueous reactions) |
| Tris(benzyltriazolylmethyl)amine (TBTA) | ≥97% (for organic solvents) |
| Solvents (e.g., deionized water, DMSO, DMF, t-BuOH) | Anhydrous or HPLC grade |
| Phosphate-buffered saline (PBS) | pH 7.4 |
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate, to ensure maximum reactivity.
| Stock Solution | Concentration | Solvent |
| Alkyne-containing molecule | 10 mM | DMSO, DMF, or appropriate buffer |
| This compound | 100 mM | Deionized water or DMSO |
| Copper(II) sulfate (CuSO₄) | 100 mM | Deionized water |
| THPTA | 200 mM | Deionized water |
| Sodium Ascorbate | 100 mM | Deionized water |
Step-by-Step Reaction Protocol (Aqueous Conditions)
This protocol is optimized for the conjugation of a biomolecule in an aqueous buffer.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
To the solution of the alkyne-containing molecule (e.g., in PBS buffer), add the this compound stock solution. A molar excess of the azide (typically 1.5 to 5 equivalents relative to the alkyne) is recommended to drive the reaction to completion.[1]
-
Gently mix the solution.
-
-
Prepare the Copper-Ligand Complex:
-
Add the Catalyst:
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture containing the alkyne and azide. The final concentration of copper is typically in the range of 50 µM to 1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.[4] A typical final concentration is 1 to 5 mM.
-
Gently mix the final reaction solution.
-
-
Incubation:
-
Reaction Quenching and Purification:
-
The reaction can be stopped by adding an excess of a copper-chelating agent like EDTA.[6]
-
Purify the PEGylated product using methods appropriate for the specific conjugate, such as size-exclusion chromatography, affinity purification, or dialysis to remove unreacted reagents, copper catalyst, and by-products.[3][6]
-
Reaction Monitoring and Analysis
The progress of the reaction can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the identity of the desired product by its molecular weight.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a CuAAC reaction. Actual results may vary depending on the specific substrates and conditions.
| Parameter | Typical Range | Expected Outcome |
| Reactant Ratios | ||
| Azide : Alkyne | 1.5:1 to 10:1 | Higher excess of one reactant can drive the reaction to completion. |
| Catalyst Loading | ||
| CuSO₄ | 0.1 - 1.0 mol% (organic) 50 µM - 1 mM (aqueous) | Lower catalyst loading is often sufficient for simple molecules. |
| Ligand (THPTA/TBTA) | 2-5 equivalents to Cu | Stabilizes Cu(I) and accelerates the reaction.[6] |
| Sodium Ascorbate | 1-5 equivalents to Cu | Ensures reduction of Cu(II) to Cu(I). |
| Reaction Conditions | ||
| Temperature | Room Temperature to 40°C | Mild temperatures are generally sufficient.[7] |
| Reaction Time | 30 minutes to 4 hours | Most reactions proceed to completion within this timeframe.[1][4] |
| Yield and Purity | ||
| Conversion | >90% | High conversion is a hallmark of click chemistry. |
| Isolated Yield | 60-95% | Dependent on the purification method. |
| Purity | >95% | Achievable with standard purification techniques. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the CuAAC reaction.
Caption: Experimental workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents (especially sodium ascorbate) | Prepare fresh sodium ascorbate solution. Ensure the purity of azide and alkyne. |
| Oxidation of Cu(I) catalyst | Degas solvents. Keep the reaction vessel sealed. Ensure sufficient ligand is present. | |
| Inaccessible alkyne/azide group | For biomolecules, consider denaturing conditions or using a longer linker to expose the reactive group.[8] | |
| Side Reactions/Product Degradation | Copper-mediated damage to biomolecules | Use a higher concentration of the protective ligand (up to 5 equivalents to copper).[6] Minimize reaction time. |
| Reaction of ascorbate byproducts with proteins | Ensure the reaction is performed at a neutral pH. | |
| Inconsistent Results | Oxygen contamination | Use deoxygenated buffers and solvents. |
| Impurities in starting materials | Purify starting materials before the reaction. |
By following this detailed guide, researchers can confidently perform CuAAC reactions with this compound to generate well-defined conjugates for a variety of applications in research and drug development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axispharm.com [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Azido-PEG5-alcohol in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1] This makes SPAAC ideal for applications in complex biological environments, including live-cell imaging, bioconjugation, and the synthesis of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
Azido-PEG5-alcohol is a hydrophilic, heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. It features a terminal azide group for participation in SPAAC reactions and a terminal hydroxyl group that can be further functionalized. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize aggregation of the final product.[4][5] These properties make this compound an excellent choice for linking biomolecules to payloads, reporter molecules, or other functional moieties.
These application notes provide detailed protocols for the use of this compound in SPAAC reactions, guidance on reaction optimization, and methods for the purification and characterization of the resulting bioconjugates.
Key Features of this compound in SPAAC
-
Biocompatibility: The copper-free nature of SPAAC makes it suitable for reactions in living systems without concerns of copper-induced cytotoxicity.[1]
-
High Specificity: The azide and strained alkyne groups react selectively with each other, minimizing off-target reactions with other functional groups present in biological samples.
-
Favorable Kinetics: SPAAC reactions with cyclooctynes like DBCO proceed at a reasonable rate under physiological conditions (pH, temperature).[2]
-
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the linker and the resulting conjugate in aqueous buffers.[5]
-
Reduced Steric Hindrance: The PEG spacer physically separates the conjugated molecules, which can help to preserve the biological activity of proteins and other biomolecules.[6]
Quantitative Data: Reaction Kinetics
The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the specific structures of the azide and the cyclooctyne, as well as the reaction conditions such as solvent and temperature. The inclusion of a PEG spacer can influence the reaction kinetics. One study demonstrated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[6]
Below is a table summarizing representative second-order rate constants for SPAAC reactions involving a PEGylated cyclooctyne, providing an insight into the expected reaction rates.
| Azide Reactant | Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer | Temperature (°C) |
| Model Azide (1-azido-1-deoxy-β-D-glucopyranoside) | DBCO-PEG5-Trastuzumab | 0.37 | HEPES (pH 7) | 25 |
| Model Azide (3-azido-L-alanine) | DBCO-PEG5-Trastuzumab | 0.22 | HEPES (pH 7) | 25 |
| Model Azide (1-azido-1-deoxy-β-D-glucopyranoside) | DBCO-PEG5-Trastuzumab | 0.23 | PBS (pH 7) | 25 |
| Model Azide (3-azido-L-alanine) | DBCO-PEG5-Trastuzumab | 0.18 | PBS (pH 7) | 25 |
Data adapted from a study on a DBCO-PEG5-antibody conjugate.[2][6] The reaction rates for the smaller this compound are expected to be in a similar range or slightly faster due to reduced steric hindrance compared to an antibody conjugate.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a DBCO-Functionalized Molecule with this compound
This protocol describes a general method for conjugating a molecule containing a DBCO group to this compound.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., protein, peptide, small molecule drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer such as HEPES.
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reactants.
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing with appropriate MWCO, or HPLC system).
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or the reaction buffer. For example, a 10 mM stock solution.
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Add the this compound stock solution to the DBCO-molecule solution. A 2- to 10-fold molar excess of this compound over the DBCO-molecule is a good starting point.
-
If an organic solvent was used to dissolve the linker, ensure the final concentration in the reaction mixture is low (ideally <10% v/v) to minimize potential effects on biomolecule stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically and can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess, unreacted this compound and any byproducts.
-
For protein conjugates: Size-exclusion chromatography (SEC) or dialysis are effective methods.
-
For small molecule conjugates: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used.
-
-
Characterization of the Final Product:
-
Confirm the successful conjugation and assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the conjugate.
-
HPLC: To assess the purity of the conjugate.
-
SDS-PAGE (for protein conjugates): A band shift will be observed for the conjugated protein compared to the unconjugated protein.
-
Protocol 2: Step-by-Step Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines the synthesis of an ADC where an azide-modified antibody is conjugated to a DBCO-functionalized drug via the this compound linker.
Step 1: Functionalization of the Antibody with this compound
This step assumes the antibody has a reactive group (e.g., a primary amine on a lysine residue) that can be functionalized with a derivative of this compound (e.g., Azido-PEG5-NHS ester).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Azido-PEG5-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.
-
Linker Preparation: Prepare a 10 mM stock solution of Azido-PEG5-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG5-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the azide-functionalized antibody using an SEC column or dialysis to remove excess linker and quenching reagent.
Step 2: SPAAC Ligation of the Azide-Antibody with a DBCO-Drug
Materials:
-
Azide-functionalized antibody from Step 1
-
DBCO-functionalized drug
-
Anhydrous DMSO
-
Purification system (e.g., SEC column)
Procedure:
-
Drug Preparation: Prepare a stock solution of the DBCO-functionalized drug in anhydrous DMSO.
-
SPAAC Reaction: To the purified azide-antibody solution, add a 1.5- to 5-fold molar excess of the DBCO-drug stock solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Purification: Purify the final ADC using an SEC column to remove any unreacted drug.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), RP-HPLC, and SEC. Mass spectrometry can be used to confirm the identity of the final conjugate.
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Azido-PEG5-alcohol Reaction with DBCO-functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the copper-free click chemistry reaction between Azido-PEG5-alcohol and dibenzocyclooctyne (DBCO)-functionalized molecules. This reaction, a cornerstone of bioorthogonal chemistry, is scientifically referred to as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It offers a highly efficient and specific method for covalently linking molecules in complex biological environments, making it an invaluable tool in drug development, bioconjugation, and materials science.[1][][3][4][5][6]
The use of a polyethylene glycol (PEG) spacer, such as the PEG5 in this compound, enhances the solubility and reduces the aggregation of the resulting conjugates, which is particularly beneficial for biological applications.[7] The terminal alcohol group on the this compound provides a versatile handle for further chemical modifications.[8][9]
Key Features of the Azido-DBCO Reaction:
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffers, neutral pH, ambient temperature) without the need for cytotoxic copper catalysts, making it ideal for use in living systems.[1][3][7]
-
High Selectivity and Bioorthogonality: The azide and DBCO groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological molecules.[1][3][7]
-
Favorable Kinetics: The inherent ring strain of the DBCO group provides the driving force for a rapid cycloaddition reaction, often leading to high yields in a short amount of time.[][3][7] The inclusion of a PEG linker has been shown to potentially increase reaction rates.[7][10]
-
Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product under various conditions.[1][3]
Applications:
The unique properties of the Azido-DBCO reaction make it suitable for a wide range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): For the precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[7]
-
PROTAC Synthesis: As a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in Proteolysis Targeting Chimeras.[7]
-
Biomolecule Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and lipids for imaging and tracking studies in live cells.[]
-
Surface Modification: To functionalize surfaces of materials or nanoparticles for various biomedical applications.[9]
-
Hydrogel Formation: For the creation of biocompatible hydrogels for drug delivery and tissue engineering.[4]
Quantitative Data
The efficiency of the SPAAC reaction can be influenced by several factors, including the specific structures of the azide and DBCO reagents, buffer composition, pH, and temperature.[3][10]
| Parameter | Value/Observation | Significance | Reference |
| Second-Order Rate Constants | 0.18–1.22 M⁻¹s⁻¹ | Reaction rates are influenced by buffer type and pH. HEPES buffer (pH 7) showed higher rates than PBS (pH 7). | [10] |
| Effect of PEG Linker | A PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31%. | PEG linkers can enhance reaction kinetics. | [10] |
| pH Influence | Higher pH values (up to 10) generally increase reaction rates, except in HEPES buffer. | pH is a critical parameter for reaction optimization. | [10] |
| Temperature | Reactions are efficient at temperatures ranging from 4°C to 37°C. | The reaction is robust across a range of temperatures commonly used in biological experiments. | [11] |
| Molar Ratio | A 1.5 to 4-fold molar excess of one reactant over the other is often recommended. | Optimizing the stoichiometry can drive the reaction to completion. | [1][11][12] |
Reaction Mechanism and Experimental Workflow
To better understand the chemical transformation and the experimental steps involved, the following diagrams illustrate the reaction mechanism and a general workflow.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [zpeg.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 9. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Bioconjugation of Peptides using Azido-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as peptides, is a cornerstone of modern drug development and biomedical research. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic peptides. Azido-PEG5-alcohol is a versatile, hydrophilic linker that enables the site-specific modification of peptides through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.
This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using this compound via two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are intended to guide researchers in the successful synthesis, purification, and characterization of peptide-PEG conjugates.
Overview of Peptide Bioconjugation with this compound
The hydroxyl group on this compound allows for its initial activation or modification, while the azide group serves as a reactive handle for conjugation to a peptide bearing a complementary alkyne or strained cyclooctyne moiety. The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the peptide to copper catalysts.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage. It is a robust and widely used method for bioconjugation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. SPAAC is ideal for conjugations involving sensitive biological systems where copper toxicity is a concern.
Experimental Workflows
The general workflow for peptide bioconjugation with this compound involves several key stages, from the preparation of the functionalized peptide and PEG linker to the purification and characterization of the final conjugate.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of an alkyne-modified peptide and its subsequent conjugation with this compound using both CuAAC and SPAAC methods.
Protocol 1: Solid-Phase Synthesis of an Alkyne-Modified Peptide
This protocol describes the synthesis of a model peptide, Tyr-Lys(Propargyl)-Gly-Phe-Leu, where the lysine side chain is modified with a terminal alkyne group for subsequent click chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Alloc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Propargylamine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a solution of the amino acid (4 eq), DIC (4 eq), and OxymaPure (4 eq) in DMF. Allow each coupling reaction to proceed for 2 hours.
-
Propargyl Group Installation: After coupling Fmoc-Lys(Alloc)-OH and subsequent Fmoc deprotection, dissolve propargylamine (5 eq) in DMF and add to the resin. Allow the reaction to proceed overnight to attach the propargyl group to the lysine side chain.
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: CuAAC Conjugation of Alkyne-Peptide with this compound
This protocol details the copper-catalyzed click reaction between the alkyne-modified peptide and this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 500 mM sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the 1 mM alkyne-peptide solution with 15 µL of the 10 mM this compound solution (1.5 molar equivalents).
-
Add 5 µL of the 100 mM CuSO4 solution and 10 µL of the 200 mM THPTA solution.
-
Initiate the reaction by adding 10 µL of the 500 mM sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Purify the peptide-PEG conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by analytical RP-HPLC to determine purity.
Protocol 3: SPAAC Conjugation of DBCO-Peptide with this compound
This protocol describes the copper-free click reaction using a peptide modified with a DBCO moiety.
Materials:
-
DBCO-modified peptide (synthesized similarly to the alkyne-peptide, using a DBCO-lysine building block)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified peptide in PBS to a final concentration of 1 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the 1 mM DBCO-peptide solution with 12 µL of the 10 mM this compound solution (1.2 molar equivalents).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the peptide-PEG conjugate by RP-HPLC.
-
Characterization: Analyze the purified conjugate by mass spectrometry and analytical RP-HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained from the bioconjugation of a model alkyne-peptide with this compound using the CuAAC protocol.
Table 1: Reaction Conditions and Yields
| Parameter | Value |
| Peptide Concentration | 1 mM |
| This compound (eq) | 1.5 |
| CuSO4 Concentration | 0.5 mM |
| Sodium Ascorbate Conc. | 5 mM |
| THPTA Concentration | 2 mM |
| Reaction Time | 2 hours |
| Isolated Yield | >90% |
Table 2: Characterization of Peptide-PEG Conjugate
| Analytical Method | Result |
| Mass Spectrometry (ESI-MS) | |
| Expected Mass (Da) | [Calculated Mass of Peptide + 263.29] |
| Observed Mass (Da) | [Observed Mass] |
| Analytical RP-HPLC | |
| Purity | >95% |
| Retention Time Shift | Observed shift compared to starting peptide |
Troubleshooting
-
Low Reaction Yield (CuAAC): Ensure that the sodium ascorbate solution is freshly prepared. The copper(I) catalyst is sensitive to oxidation; the use of a ligand like THPTA helps to stabilize it. Consider degassing the reaction mixture to remove oxygen.
-
Low Reaction Yield (SPAAC): SPAAC reactions are generally slower than CuAAC. Increase the reaction time or the concentration of the reactants if the yield is low. Ensure the DBCO moiety has not degraded, especially if the peptide was subjected to harsh cleavage conditions.
-
Side Reactions: The hydroxyl group of this compound is generally unreactive under click chemistry conditions. However, if side reactions are observed, consider protecting the hydroxyl group prior to conjugation and deprotecting it afterward.
-
Purification Challenges: The increased hydrophilicity of the PEGylated peptide may alter its chromatographic behavior. Optimize the gradient and mobile phase of the RP-HPLC for efficient separation. Size-exclusion chromatography (SEC) can also be a useful purification method.
Conclusion
The bioconjugation of peptides with this compound via click chemistry provides a powerful and versatile strategy for the development of novel peptide-based therapeutics and research tools. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to successfully implement these techniques in their work. The high efficiency and bioorthogonality of click chemistry, coupled with the beneficial properties of the PEG linker, make this an invaluable approach in the field of bioconjugation.
Application Notes and Protocols: Derivatization of the Hydroxyl Group on Azido-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of Azido-PEG5-alcohol. This versatile heterobifunctional linker is widely utilized in bioconjugation, drug delivery, and proteomics. The azide moiety allows for click chemistry applications, while the hydroxyl group can be derivatized into a variety of other functional groups to enable diverse conjugation strategies.
Overview of Derivatization Strategies
The terminal hydroxyl group of this compound is a primary alcohol, offering a versatile handle for chemical modification. The most common strategies involve:
-
Activation of the Hydroxyl Group: Conversion to a sulfonate ester (tosylate or mesylate) creates an excellent leaving group, facilitating subsequent nucleophilic substitution to introduce functionalities like amines, thiols, or other ethers.
-
Direct Oxidation: The primary alcohol can be directly oxidized to a carboxylic acid, providing a reactive site for amide bond formation.
-
Esterification: Reaction with a carboxylic acid or its activated form yields an ester linkage.
-
Etherification: Formation of an ether linkage through reactions like the Williamson ether synthesis.
-
Mitsunobu Reaction: A versatile one-pot reaction to convert the alcohol into a variety of functional groups, including esters and amines, with stereochemical inversion.
Experimental Protocols and Quantitative Data
This section details the experimental procedures for the most common derivatizations of this compound. The provided quantitative data represents typical yields and purities observed for similar short-chain PEG alcohols and should be considered as a guideline. Optimization may be required for specific applications.
Activation of the Hydroxyl Group: Tosylation and Mesylation
Activation of the hydroxyl group by conversion to a tosylate or mesylate is a crucial first step for many subsequent functional group transformations. These sulfonate esters are excellent leaving groups for SN2 reactions.
2.1.1. Tosylation of this compound
This protocol describes the conversion of this compound to Azido-PEG5-tosylate.
Experimental Protocol: Tosylation
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (10 volumes).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 volumes), deionized water (2 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG5-tosylate.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
2.1.2. Mesylation of this compound
This protocol details the conversion of this compound to Azido-PEG5-mesylate.
Experimental Protocol: Mesylation
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with cold deionized water (2 x 10 volumes).
-
Separate the organic layer and wash with saturated sodium bicarbonate solution (1 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Azido-PEG5-mesylate.
-
Purify the product by column chromatography on silica gel.
| Reaction | Typical Yield | Typical Purity | Notes |
| Tosylation | 85-95% | >95% | The tosylate is generally a stable solid. |
| Mesylation | 90-98% | >95% | The mesylate can be less stable than the tosylate and may be used in the next step without extensive purification. |
Conversion to Azido-PEG5-amine
The introduction of a primary amine group allows for conjugation to carboxylic acids, activated esters, and aldehydes (via reductive amination).
2.2.1. From Azido-PEG5-tosylate/mesylate
This protocol describes the synthesis of Azido-PEG5-amine from the corresponding tosylate or mesylate.
Experimental Protocol: Amination via Sulfonate Ester
Materials:
-
Azido-PEG5-tosylate or Azido-PEG5-mesylate
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃) or Zinc dust and Ammonium Chloride
-
Methanol (for Staudinger reduction) or Ethanol/Water (for Zn reduction)
-
Deionized water
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure (via Staudinger Reaction):
-
This protocol is a two-step, one-pot procedure starting from the tosylate/mesylate. First, convert the tosylate/mesylate to an intermediate azide. Dissolve Azido-PEG5-tosylate/mesylate (1 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) and heat the reaction to 60-80 °C for 12-24 hours.
-
Cool the reaction mixture and add triphenylphosphine (1.2 eq.) followed by water (4 eq.).
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify further by dialysis or size-exclusion chromatography if necessary.
Procedure (via Zinc Reduction):
-
First, synthesize the intermediate Azido-PEG5-azide as described in step 1 & 2 of the Staudinger protocol.
-
After cooling, dilute the DMF solution with ethanol and water.
-
Add ammonium chloride (10 eq.) followed by zinc dust (10 eq.) in portions.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 20 volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Precipitate the product from a minimal amount of DCM with cold diethyl ether.
| Reaction | Typical Yield | Typical Purity | Notes |
| Amination (Staudinger) | 75-90% | >95% | The removal of triphenylphosphine oxide can be challenging. |
| Amination (Zn/NH₄Cl) | 80-95% | >95% | A cleaner workup compared to the Staudinger reaction.[1] |
Conversion to Azido-PEG5-carboxylic Acid
The carboxylic acid functionality is useful for forming stable amide bonds with primary and secondary amines using coupling reagents like EDC or HATU.
Experimental Protocol: Oxidation to Carboxylic Acid
Materials:
-
This compound
-
Acetone
-
Jones reagent (Chromium trioxide in sulfuric acid) or TEMPO/NaOCl
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (using Jones Oxidation):
-
Dissolve this compound (1 eq.) in acetone and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Add deionized water and extract the product with DCM (3 x 20 volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Azido-PEG5-acid by column chromatography or precipitation.
| Reaction | Typical Yield | Typical Purity | Notes |
| Oxidation to Acid | 80-95% | >95% | Other oxidation methods like TEMPO/bleach can also be used under milder conditions. |
Visualization of Workflows and Pathways
General Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General derivatization workflow for this compound.
Reaction Pathway for Amination
This diagram shows the reaction pathway for the conversion of this compound to Azido-PEG5-amine via a tosylate intermediate.
Caption: Reaction pathway for the synthesis of Azido-PEG5-amine.
Purification and Characterization
Purification:
-
Precipitation: The most common method for purifying PEG derivatives involves dissolving the crude product in a small amount of a good solvent (e.g., DCM) and then adding a large volume of a non-solvent (e.g., cold diethyl ether) to precipitate the product.
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from starting materials and by-products, especially for smaller PEG derivatives.
-
Dialysis: For larger PEG derivatives, dialysis is an effective method for removing small molecule impurities.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the successful derivatization by observing the chemical shift changes of the protons on the carbon adjacent to the terminal functional group. For example, upon esterification, the -CH₂-OH protons will shift downfield.[2][3][4][5]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the derivatized product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of new functional groups, such as the carbonyl stretch of a carboxylic acid or ester.
References
Click Chemistry Reagents for Use with Azido-PEG5-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of click chemistry reagents with Azido-PEG5-alcohol. This versatile bifunctional linker, featuring a terminal azide group and a hydroxyl group separated by a 5-unit polyethylene glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to Click Chemistry with this compound
This compound is a hydrophilic linker that participates in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of this compound can react with alkyne-containing molecules through two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The terminal hydroxyl group can be further functionalized or used as an attachment point.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between the azide of this compound and a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. This reaction is highly efficient but requires a copper(I) catalyst, which can be cytotoxic, making it more suitable for in vitro applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide group. The release of ring strain drives the reaction forward, eliminating the need for a metal catalyst and making it ideal for applications in living systems.
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics with biocompatibility. The following tables summarize key quantitative data for these reactions.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[1][2] | High, as it is a metal-free reaction suitable for live cells and in vivo studies.[3][4][5] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[6][7] | Fast, but generally slower than CuAAC. Rate constants vary with the strained alkyne used (e.g., DBCO is generally faster than BCN).[4][6][8] |
| Reactant Stability | Terminal alkynes are generally stable and easy to synthesize. | Strained cyclooctynes can be less stable and more complex to synthesize.[9] |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generated by the copper catalyst.[10] | Some strained alkynes can have side reactions with thiols.[10] |
| Cost | Reagents such as terminal alkynes and copper salts are generally less expensive.[10] | Strained cyclooctynes like DBCO and BCN are typically more expensive.[10] |
| Reagent Combination | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Key Considerations |
| CuAAC | |||
| Azide + Terminal Alkyne | 10 - 100[6] | High to Quantitative[11][12] | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA).[1][13] |
| SPAAC | |||
| Azide + DBCO | ~0.1 - 1.0[6][8] | High to Quantitative[3][14] | Generally faster than BCN. DBCO has a strong UV absorbance around 310 nm which can be used to monitor the reaction.[3] |
| Azide + BCN | ~0.01 - 0.1[8][15] | High to Quantitative | BCN is smaller and less lipophilic than DBCO, which can be advantageous in certain applications.[4] |
Experimental Protocols
Protocol 1: General Protein Labeling using this compound and a DBCO-functionalized Dye (SPAAC)
This protocol describes the labeling of a protein with a fluorescent dye using this compound and a DBCO-containing fluorescent probe.
Materials:
-
Protein of interest with a reactive group for this compound attachment (e.g., a primary amine)
-
This compound
-
DBCO-functionalized fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO (anhydrous)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.
-
Azide Functionalization of Protein:
-
If the protein does not already contain an azide group, it needs to be introduced. The hydroxyl group of this compound can be activated (e.g., by conversion to an NHS ester) to react with primary amines (lysine residues) on the protein.
-
Alternatively, if a commercially available amine-reactive Azido-PEG5-NHS ester is used, dissolve it in DMSO to prepare a 10 mM stock solution.
-
Add a 5- to 20-fold molar excess of the Azido-PEG5-NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove the excess unreacted Azido-PEG5-NHS ester by dialysis or using a desalting column.
-
-
SPAAC Reaction:
-
Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in DMSO.
-
Add a 1.5- to 10-fold molar excess of the DBCO-dye to the azide-functionalized protein solution.[14][16]
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[14] The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.[3]
-
-
Purification:
-
Purify the labeled protein conjugate from excess dye and other reaction components using size-exclusion chromatography (SEC) or another suitable chromatography method like ion-exchange or hydrophobic interaction chromatography.[17][]
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE, where the labeled protein will show a higher molecular weight.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).[19]
-
Protocol 2: Synthesis of a PROTAC using this compound (CuAAC)
This protocol outlines a general procedure for synthesizing a PROTAC molecule by linking a target protein-binding ligand (with a terminal alkyne) to an E3 ligase ligand (functionalized with the hydroxyl group of this compound).
Materials:
-
Alkyne-functionalized target protein ligand
-
This compound
-
E3 ligase ligand with a reactive group for the hydroxyl of the PEG linker
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Solvent: DMSO or a mixture of DMSO and water
-
Purification system (e.g., HPLC)
Procedure:
-
Functionalization of E3 Ligase Ligand:
-
The hydroxyl group of this compound can be reacted with a suitable functional group on the E3 ligase ligand (e.g., a carboxylic acid to form an ester linkage). This step may require standard organic synthesis techniques and purification.
-
-
CuAAC Reaction:
-
Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand in the reaction solvent.
-
Prepare the catalyst solution immediately before use. In a separate tube, mix CuSO₄ and the ligand (TBTA or THPTA) in a 1:5 molar ratio.
-
Add the catalyst solution to the mixture of the alkyne and azide components. A typical final concentration for the copper catalyst is 50-100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC molecule using reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using NMR and high-resolution mass spectrometry (HRMS).
-
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. Degree of labeling (DOL) step by step [abberior.rocks]
Purifying Azido-PEG5-alcohol Conjugates: Application Notes and Protocols
Introduction
Azido-PEG5-alcohol is a hydrophilic, heterobifunctional linker commonly employed in bioconjugation and drug development.[1][2][3] Its azide and hydroxyl functionalities allow for the straightforward attachment to molecules of interest, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3] Achieving high purity of this compound is critical to ensure the homogeneity and efficacy of the final bioconjugate. This application note provides detailed protocols for the purification of this compound using common laboratory techniques and subsequent purity analysis.
Purification Strategies
The purification of PEGylated compounds can be challenging due to their polar nature and tendency to streak on silica gel.[4] However, with optimized chromatographic conditions, high purity can be achieved. The primary methods for purifying this compound are silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress and the fractionation during column chromatography.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Screening
TLC is a rapid and effective method to monitor the progress of a reaction involving this compound and to identify fractions containing the purified product during column chromatography.[5]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) or Chloroform (CHCl₃) / Methanol (MeOH)
-
Visualization Reagent: Modified Dragendorff stain or acidic potassium permanganate solution.[4][6]
Protocol:
-
Prepare a developing chamber with the chosen mobile phase. A common starting ratio is 95:5 DCM:MeOH. This can be adjusted based on the polarity of the compound and impurities.
-
Spot a small amount of the crude reaction mixture and the starting materials onto the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots. PEG compounds can be visualized using a modified Dragendorff stain, which typically yields orange or brown spots.[4] Alternatively, an acidic potassium permanganate stain can be used, where PEG compounds appear as yellow spots on a purple background.[6]
-
Calculate the retardation factor (Rf) for the product and any impurities. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column.[4]
Silica Gel Column Chromatography
Column chromatography is a widely used technique for the purification of PEG derivatives on a preparative scale.[7]
Materials:
-
Silica gel (for flash chromatography, 40-63 µm)
-
Glass column
-
Eluent: A gradient of Methanol in Dichloromethane or Chloroform is often effective.[4]
-
Fraction collection tubes
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM or CHCl₃). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by adding methanol. A slow gradient from 0% to 10% methanol in DCM/CHCl₃ is a good starting point.[4]
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique for assessing the purity of this compound and can also be used for preparative purification.[7][8] Reversed-phase HPLC is commonly employed for PEG-containing molecules.[8]
Instrumentation and Columns:
-
HPLC System: Equipped with a binary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometer).
-
Column: A reversed-phase C18 column is a common choice.[9]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for the azide group) and/or CAD for universal detection.[9]
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[9] Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to determine the purity of the sample.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification and analysis of this compound.
| Parameter | Column Chromatography | Preparative HPLC | Analytical HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | C18 Silica Gel (5-10 µm) | C18 Silica Gel (1.8-3.5 µm) |
| Mobile Phase | Gradient: 0-10% MeOH in DCM | Gradient: Water/Acetonitrile with 0.1% Formic Acid | Gradient: Water/Acetonitrile with 0.1% Formic Acid |
| Typical Yield | 70-90% | 50-80% | N/A |
| Achievable Purity | >95% | >99% | N/A |
| Loading Capacity | High (grams) | Moderate (milligrams) | Low (micrograms) |
| Analysis Time | Hours to Days | Hours | Minutes |
Characterization of Purified this compound
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the this compound. The spectra should be consistent with the expected structure.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[10]
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logical relationships in the purification and quality control process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Characterization of polyether mixtures using thin-layer chromatography and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of polyethylene glycols and polypropylene glycols by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. How are PEG derivatives purified? - Blog [shochem.com]
- 8. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG5-alcohol click reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in click reactions involving Azido-PEG5-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of click reactions used with this compound?
A1: The two primary types of click reactions for this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, to connect the azide to a terminal alkyne.[1][2] In contrast, SPAAC is a copper-free method that relies on the high ring strain of a cyclooctyne to react with the azide.[1][3][4] This makes SPAAC particularly suitable for applications in living systems where copper toxicity is a concern.[4][]
Q2: My CuAAC reaction is showing a very low yield. What is the most common reason for this?
A2: The most frequent cause of low yield in CuAAC reactions is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state.[6] Oxygen present in the reaction mixture is the primary cause of this oxidation.[6][7] To mitigate this, it is crucial to degas solvents, use fresh reducing agents like sodium ascorbate, and consider working under an inert atmosphere (e.g., nitrogen or argon).[6]
Q3: Can the polyethylene glycol (PEG) chain itself interfere with the click reaction?
A3: Yes, the PEG chain can present challenges. Steric hindrance from the PEG chain can physically block the reactive azide group, slowing down or preventing the reaction, especially with bulky binding partners.[4] Additionally, PEG can chelate metal ions, which may affect the availability of the copper catalyst in CuAAC reactions.[8] Solubility issues can also arise, where one of the reactants may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and reduced reaction rates.[4]
Q4: How can I monitor the progress of my click reaction?
A4: The progress of a click reaction can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of the product.[6] In-situ Fourier-Transform Infrared (FTIR) spectroscopy is another powerful technique that allows for real-time analysis of the reaction by monitoring the disappearance of the characteristic azide and alkyne vibrational bands.[3][9]
Q5: What are the best methods for purifying the final PEGylated product?
A5: Purification of PEGylated products typically involves size-based separation techniques to remove unreacted PEG and other small molecules.[10][] Size Exclusion Chromatography (SEC) is a highly effective method that separates molecules based on their hydrodynamic volume.[10][] Other common techniques include dialysis, ultrafiltration/diafiltration, and, in some cases, ion-exchange chromatography (IEX) or reverse-phase HPLC.[6][10][]
Troubleshooting Guides
Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Below is a troubleshooting guide for low yields in CuAAC reactions involving this compound.
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas all solvents and solutions thoroughly. Use a fresh stock of sodium ascorbate. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Poor quality or degraded reagents | Verify the purity and integrity of the this compound and the alkyne substrate using analytical methods like NMR or mass spectrometry. | |
| Inappropriate solvent | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider solvent mixtures or alternative solvents. | |
| Multiple spots on TLC/LC-MS indicating side products | Alkyne homocoupling (Glaser coupling) | Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present and minimize oxygen exposure.[7] |
| Side reactions with other functional groups | Protect sensitive functional groups on your molecule that might react with the reagents. Ensure the pH of the reaction is controlled.[6] | |
| Product is formed but difficult to isolate | PEG-related purification challenges | Utilize purification methods suitable for PEGylated molecules such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration.[6][10][] For complex mixtures, consider multi-step purification protocols. |
| Reaction stalls before completion | Insufficient catalyst or ligand | Increase the concentration of the copper catalyst and/or the stabilizing ligand (e.g., THPTA, BTTAA). The ligand helps protect the Cu(I) from oxidation and improves reaction rates.[12] |
| Steric hindrance | Consider increasing the reaction temperature or prolonging the reaction time. If possible, using a longer PEG linker might alleviate steric hindrance.[4][6] |
Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The following table provides troubleshooting steps for low yields in copper-free SPAAC reactions.
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation | Reagent instability | Strained cyclooctynes (e.g., DBCO, BCN) can be unstable, especially under acidic conditions or during long-term storage. Use fresh or properly stored reagents.[4] |
| Steric hindrance | Bulky groups near the azide or cyclooctyne can impede the reaction. Consider using a linker with a longer spacer arm to increase the distance between the bulky group and the reactive moiety.[4] | |
| Solubility issues | Ensure both the this compound and the cyclooctyne-modified molecule are soluble in the reaction buffer. Poor solubility can lead to significantly reduced reaction rates.[4] | |
| Incorrect stoichiometry | An improper ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent. Carefully control the stoichiometry of your reactants.[4] | |
| Failed control reaction | General reaction conditions | If a control reaction with simple, known-to-work azide and cyclooctyne partners also fails, the issue is likely with the buffer, pH, or solvent. Re-evaluate and optimize these general conditions.[4] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in deionized water (e.g., 10 mM).
-
Sodium ascorbate in deionized water (e.g., 100 mM). Prepare this solution immediately before use.
-
A copper-chelating ligand (e.g., THPTA) in deionized water (e.g., 50 mM).[6]
-
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve your alkyne-containing molecule and this compound in an appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
-
Add the ligand solution to the reaction mixture, followed by the CuSO₄ solution. The order of addition is important to allow for the pre-formation of the copper-ligand complex.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS). Reaction times can range from 1 to 24 hours.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using methods such as SEC, dialysis, or preparative HPLC to remove the copper catalyst, excess reagents, and byproducts.
-
General Protocol for a Small-Scale SPAAC Reaction
This protocol is a general guideline for copper-free click reactions.
-
Reagent Preparation:
-
Dissolve the this compound and the strained cyclooctyne (e.g., DBCO-functionalized molecule) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Reaction Setup:
-
Combine the solutions of the azide and the cyclooctyne in a reaction vessel.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature or 37°C.
-
Monitor the progress of the reaction by LC-MS or another suitable analytical technique.
-
-
Purification:
-
Purify the PEGylated product using size-based separation methods like SEC or ultrafiltration to remove any unreacted starting materials.
-
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A decision tree for troubleshooting low yields.
Caption: Simplified pathways for CuAAC and SPAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Copper Catalyst Concentration for Azido-PEG5-alcohol Conjugation
Welcome to the technical support center for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for Azido-PEG5-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the experimental process.
Q1: What are the essential components for a successful CuAAC reaction for PEGylation?
A typical CuAAC reaction mixture includes an azide-functionalized molecule (e.g., this compound), an alkyne-functionalized molecule, a copper(I) catalyst, a reducing agent to maintain the copper in its active Cu(I) state, and often a chelating ligand to stabilize the catalyst and accelerate the reaction.[1] The most convenient way to prepare the catalyst is by using a mixture of a Cu(II) salt, like copper(II) sulfate (CuSO₄), with a reducing agent, such as sodium ascorbate.[2][3]
Q2: I am observing low or no yield of my conjugated product. What are the common causes and solutions?
Low or no product yield is a frequent issue. Consider the following troubleshooting steps:
-
Inactive Copper Catalyst : The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1]
-
Incorrect Reagent Stoichiometry : The ratio of your azide and alkyne is critical for the reaction to proceed to completion.
-
Copper Sequestration : Components in your reaction mixture, such as buffers containing high concentrations of chloride, Tris buffers, or proteins with hexahistidine tags, can bind to the copper catalyst and inhibit the reaction.[2][4]
-
Poor Reagent Quality : Degradation of reagents, especially the azide or alkyne, can lead to failed reactions.
-
Solution : Use fresh, high-quality reagents. It's advisable to perform a small-scale control reaction with model substrates like propargyl alcohol to confirm the activity of your catalyst system.[3]
-
Q3: What is the optimal concentration of the copper catalyst?
The optimal copper concentration typically lies between 50 and 100 µM for bioconjugation reactions.[4] However, this can be adjusted as needed, with concentrations ranging from 0.05 to 0.25 mM being reported as effective.[3] For challenging reactions, the concentration of the metal-ligand complex can be increased up to 0.5 mM.[4]
Q4: What is the role of a ligand, and which one should I use?
Ligands are crucial for several reasons: they stabilize the active Cu(I) catalyst, prevent its oxidation, accelerate the reaction rate, and reduce copper-induced cytotoxicity in biological systems.[1] For aqueous reactions, water-soluble ligands are preferred. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a commonly used and highly effective water-soluble ligand.[1][4]
Q5: What is the recommended ligand-to-copper ratio?
A ligand-to-copper ratio of 5:1 is frequently recommended.[2][3] Using at least five equivalents of a ligand like THPTA relative to copper helps to intercept and reduce reactive oxygen species that can be generated during the reaction, thereby protecting sensitive molecules from oxidative damage.[4]
Q6: Can the reducing agent affect my reaction?
Yes. Sodium ascorbate is the most popular and convenient reducing agent for generating the active Cu(I) catalyst from a Cu(II) source.[2][4] The concentration of sodium ascorbate should be sufficient to maintain the copper in its reduced state. A concentration of 2.5 mM has been found to be adequate in reactions with 100 µM copper, with higher concentrations not necessarily increasing the rate.[4] It is important to add the ascorbate last, after the copper and ligand have been mixed with the azide and alkyne substrates.[4]
Data Presentation: Recommended Reagent Concentrations
The following table summarizes the typically recommended concentration ranges and molar ratios for the key components in the CuAAC reaction for this compound conjugation.
| Component | Recommended Concentration | Molar Ratio (relative to Copper) | Notes |
| Copper (CuSO₄) | 50 µM - 250 µM | 1 | The final concentration can be optimized based on the specific substrates and reaction scale.[3][4] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 5:1 | A 5-fold excess of ligand over copper is recommended to protect biomolecules and accelerate the reaction.[2][3][4] |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM - 5 mM | 25:1 to 50:1 | Should be prepared fresh and added last to initiate the reaction.[3][4] |
| This compound | Varies | 1.1 - 2 | A slight excess relative to the alkyne can improve reaction efficiency.[1] |
| Alkyne Substrate | Varies | 1 | The limiting reagent in many protocols. |
Experimental Protocols
This section provides a detailed methodology for a standard this compound conjugation experiment.
General Protocol for CuAAC Conjugation
This protocol is a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) or an organic solvent like DMSO, depending on the alkyne substrate's solubility.
-
Alkyne-containing molecule: Prepare a stock solution in a compatible buffer or solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each experiment.
2. Reaction Setup:
The following is an example for a 500 µL final reaction volume.
-
In a microcentrifuge tube, combine the following in the specified order:
-
Alkyne Substrate and Buffer: Add the alkyne substrate and buffer to a final volume of 432.5 µL. The final concentration of the alkyne should be determined based on your experimental needs (e.g., 50 µM).
-
This compound: Add the required volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM, a 2-fold excess).
-
Copper/Ligand Premix: In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Allow this mixture to stand for a minute to form the complex, then add it to the main reaction tube. This will give a final concentration of 100 µM CuSO₄ and 500 µM THPTA.
-
Initiation: Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction. The final concentration will be 5 mM.
-
3. Reaction Incubation:
-
Close the tube to minimize oxygen exposure.[2]
-
Mix the contents by gently inverting the tube several times.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.
-
Reaction progress can be monitored using appropriate analytical techniques such as LC-MS or HPLC.
4. Purification:
-
Once the reaction is complete, the conjugated product can be purified to remove excess reagents and the copper catalyst.
-
For PEGylated molecules, size-exclusion chromatography (SEC) is often an effective purification method.
-
If necessary, the copper catalyst can be removed by using a chelating agent like EDTA.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound conjugation.
References
Preventing side reactions with Azido-PEG5-alcohol
Welcome to the technical support center for Azido-PEG5-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a hydrophilic, 5-unit polyethylene glycol (PEG) linker containing a terminal azide group and a terminal hydroxyl group. Its primary applications are in bioconjugation and drug delivery. The azide group allows for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. It can also participate in the Staudinger ligation. The hydroxyl group can be further modified or used as an attachment point. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
Q2: What is the benefit of the PEG linker in this compound?
The PEG spacer in this compound offers several advantages in bioconjugation:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the molecule it is attached to, which is particularly beneficial for poorly soluble drugs or proteins.[1][3]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and potentially improving reaction efficiency. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[5][6][7]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light.[8] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.[8]
Q4: Is this compound stable in aqueous buffers?
The azide group is generally stable under a wide range of aqueous conditions. However, it can be reduced to an amine in the presence of certain reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), so these should be avoided in reaction buffers if the azide needs to remain intact for a subsequent reaction.[8] The PEG and alcohol functionalities are stable in typical aqueous buffers used for bioconjugation (pH 5-10).[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Oxidation of Cu(I) Catalyst | The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state by dissolved oxygen. To prevent this, degas all buffers and solutions by sparging with an inert gas (argon or nitrogen).[9] It is also highly recommended to use a Cu(I)-stabilizing ligand, such as THPTA or TBTA.[9] |
| Poor Reagent Quality | Ensure the purity and integrity of your this compound and alkyne-containing molecule. Use freshly prepared sodium ascorbate solution, as it can degrade over time. |
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris) or other coordinating species can interfere with the copper catalyst. Use non-coordinating buffers such as PBS or HEPES.[10] |
| Substrate Solubility Issues | If your alkyne-functionalized molecule has poor aqueous solubility, consider adding a co-solvent like DMSO or DMF (typically 5-20%).[10] |
| Steric Hindrance | The PEG linker in this compound helps to mitigate steric hindrance, but if you are conjugating to a sterically hindered site on a large biomolecule, you may need to increase the reaction time or temperature (e.g., from room temperature to 37°C). |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Slow Reaction Rate or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | The rate of SPAAC reactions can be influenced by buffer type, pH, and temperature. Higher pH values (around 8-9) generally increase reaction rates.[5][7] Increasing the temperature (e.g., to 37°C) can also accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[6] |
| Low Reactant Concentrations | Increasing the concentration of either the this compound or the cyclooctyne-containing molecule will increase the reaction rate. If solubility is a limiting factor, consider using a more water-soluble cyclooctyne reagent if possible.[6] |
| Steric Hindrance | Although SPAAC is generally less sensitive to steric hindrance than other reactions, it can still be a factor. The PEG5 linker provides good spacing, but if the reaction site is particularly buried, a longer PEG linker might be necessary. |
| Cyclooctyne Reagent Instability | Some cyclooctyne reagents can be unstable over long periods, especially in aqueous solutions. Use freshly prepared solutions of your cyclooctyne-functionalized molecule. |
Staudinger Ligation
Problem: Low Yield of Amide Product and Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Iminophosphorane Intermediate | The key iminophosphorane intermediate can be hydrolyzed to a primary amine (Staudinger reduction) instead of undergoing intramolecular cyclization to form the amide bond. This is a common side reaction.[11][12] Ensure your phosphine reagent is designed for traceless Staudinger ligation, which incorporates an electrophilic trap to favor amide formation.[13] |
| Steric Hindrance | Staudinger ligation can be sensitive to steric bulk at the reaction site. The PEG linker on this compound can help, but reactions involving hindered amino acids may still proceed with lower yields.[14] |
| Phosphine Reagent Oxidation | The phosphine reagent can be oxidized by air. Handle and store phosphine reagents under an inert atmosphere. |
| Incomplete Reaction | Staudinger ligations can sometimes be slow. Monitor the reaction over time and consider increasing the reaction time if necessary. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a general guideline and may require optimization for your specific substrates.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-functionalized molecule: 10 mM in a compatible solvent (e.g., DMSO, water).
-
Copper(II) sulfate (CuSO₄): 50 mM in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-functionalized molecule to the desired final concentration in a non-coordinating buffer (e.g., PBS, pH 7.4).
-
Add this compound to a final concentration of 1.5 to 3 equivalents relative to the alkyne.
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 to 10 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using a suitable method based on the properties of your product, such as size exclusion chromatography (SEC), reverse-phase HPLC, or dialysis.
-
General Protocol for SPAAC Reaction with this compound and a DBCO-functionalized Protein
-
Prepare Solutions:
-
DBCO-functionalized protein: Prepare at a concentration of 1-10 mg/mL in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup:
-
To the DBCO-functionalized protein solution, add the this compound stock solution to a final concentration of 10-20 molar equivalents. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.
-
Gently mix the solution.
-
-
Reaction and Monitoring:
-
Purification:
-
Remove excess this compound and other small molecules by size exclusion chromatography (desalting column) or dialysis.
-
Visualizations
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 3. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. tebubio.com [tebubio.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 14. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. docs.aatbio.com [docs.aatbio.com]
How to improve the solubility of Azido-PEG5-alcohol conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Azido-PEG5-alcohol and its conjugates, with a primary focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide group and a hydroxyl group.[1][2][3] The PEG spacer, consisting of five ethylene glycol units, generally imparts good water solubility.[1][2][4] The molecule is amphiphilic, meaning it has both hydrophilic (PEG chain) and relatively hydrophobic (azide and alcohol end-groups) characteristics, making it soluble in a range of aqueous and organic solvents.[5]
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in many common organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly recommended.[6][7] It is also soluble in dichloromethane (DCM), acetonitrile, and alcohols such as ethanol.[8][9] The use of fresh, anhydrous grade solvents is crucial, as the presence of water can reduce the solubility of the compound.[10]
Q3: My this compound conjugate precipitated when I diluted the DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue, often because the final concentration of the conjugate exceeds its solubility limit in the aqueous environment.[10][11] Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the this compound conjugate in your experiment.[10]
-
Optimize Mixing: Instead of adding the aqueous buffer directly to your stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[12]
-
Use a Co-solvent: If your experimental conditions permit, increasing the percentage of the organic co-solvent (like DMSO) in the final mixture can help maintain solubility. However, be mindful of the solvent tolerance of any biological components in your experiment.[10]
-
Gentle Heating and Sonication: After dilution, gentle warming (e.g., to 37°C) or brief sonication can help redissolve precipitated material.[10][11]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Direct dissolution in purely aqueous buffers can be challenging, especially at higher concentrations.[10] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.[7][10]
Q5: How does the molecule conjugated to this compound affect solubility?
The properties of the molecule conjugated to the this compound will significantly impact the overall solubility of the conjugate. If you conjugate a hydrophobic molecule, the water solubility of the resulting conjugate will likely decrease. Conversely, conjugating a highly polar or charged molecule may enhance aqueous solubility. The principle of "like dissolves like" is a guiding principle for predicting the solubility of the final conjugate.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound conjugates.
Problem 1: The compound is not dissolving in the chosen solvent.
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | Based on the polarity of your conjugate, select an appropriate solvent. For initial attempts with the unconjugated linker, use high-purity, anhydrous DMSO or DMF.[6][11] |
| Insufficient Mixing/Agitation | Vortex or stir the solution for an extended period. Due to the potential for high crystallinity or viscosity, dissolution of PEG compounds can be slow.[13] |
| Low Temperature | Gently warm the solution to 37-50°C to aid dissolution.[11][13] |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C or -80°C, protected from light and moisture, to prevent degradation that could alter its solubility.[14][15] |
| High Concentration | Attempt to dissolve a smaller amount of the compound to create a more dilute solution.[10] |
Problem 2: The compound dissolves initially but then precipitates out of solution.
| Potential Cause | Suggested Solution |
| Supersaturated Solution | The initial dissolution may have been thermodynamically unstable. Try preparing a less concentrated solution. |
| Temperature Fluctuation | If the solution was heated to dissolve, it might precipitate upon cooling. Try to maintain a constant temperature or determine the solubility at room temperature. |
| Change in Solvent Composition | Evaporation of a volatile co-solvent can alter the solvent composition and lead to precipitation. Ensure your container is well-sealed. |
| Contaminated Solvent | The presence of water in anhydrous organic solvents is a common cause of precipitation. Use fresh, high-purity solvents.[10][11] |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and estimated summary based on the properties of similar short-chain PEG derivatives.
| Solvent | Type | Estimated Solubility | Notes |
| Water | Polar Protic | Good | The hydrophilic PEG chain enhances aqueous solubility.[1] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderate | Solubility can be limited by salt concentration ("salting out" effect).[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for preparing concentrated stock solutions.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | An alternative to DMSO for stock solutions.[6] |
| Ethanol | Polar Protic | Good | Soluble in many alcohols.[5][8] |
| Dichloromethane (DCM) | Nonpolar | Good | PEG is soluble in many chlorinated solvents.[6][8] |
| Acetonitrile | Polar Aprotic | Good | Another suitable organic solvent.[8][9] |
| Hexane | Nonpolar | Poor | PEG compounds are generally insoluble in most aliphatic hydrocarbons.[13] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound conjugate to warm to room temperature before opening to prevent moisture condensation.[7]
-
Weighing: In a sterile microcentrifuge tube, weigh the desired amount of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution for several minutes. If undissolved particles remain, sonicate the tube in a bath sonicator for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.[10][11]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[10][14]
Protocol for Diluting Stock Solution into Aqueous Buffer
-
Prepare Buffer: Bring the desired aqueous buffer (e.g., PBS) to the experimental temperature (e.g., 37°C).
-
Vortex Buffer: Place the aqueous buffer in a suitable tube and begin vortexing or vigorous stirring.
-
Dropwise Addition: While the buffer is being agitated, add the required volume of the concentrated DMSO stock solution dropwise into the buffer.[12]
-
Final Mix: Continue to vortex or stir the final solution for a few minutes to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, brief sonication may help.[10]
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow to diagnose and resolve solubility issues with this compound conjugates.
Logical Relationship for Solution Preparation
Caption: Logical flow for preparing a final working solution of an this compound conjugate.
References
- 1. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 4. tebubio.com [tebubio.com]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. creativepegworks.com [creativepegworks.com]
Azido-PEG5-alcohol Purification: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the purification of Azido-PEG5-alcohol. Address common challenges with practical solutions, detailed protocols, and comparative data to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The primary impurities typically arise from the synthesis process, which often involves the azidation of a PEG-alcohol precursor. Common impurities include:
-
Unreacted Starting Material: The corresponding PEG5-alcohol that did not undergo azidation.
-
Di-substituted Byproducts: If starting from a PEG-diol, you may have di-azido PEG byproducts.
-
Residual Reagents: Salts (like sodium azide) and tosylates or mesylates from the activation of the hydroxyl group.[1]
Q2: Why is my this compound streaking or showing poor separation on a silica TLC plate?
This is a common issue due to the high polarity and hydrophilic nature of short-chain PEG compounds.
-
High Polarity: The molecule has a strong affinity for the polar silica gel stationary phase, which can lead to streaking.[2]
-
Inappropriate Solvent System: The mobile phase may not be polar enough to effectively elute the compound, or it may be too polar, causing it to move with the solvent front without separation.
-
Overloading: Applying too much of the sample to the TLC plate can saturate the stationary phase.
Q3: How can I visualize this compound on a TLC plate since it lacks a UV chromophore?
Standard UV visualization is ineffective for this compound.[3] Use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable groups like alcohols. The PEG linker will be oxidized, appearing as a yellow or white spot on a purple background.[3]
-
Ninhydrin Staining Protocol for Azides: A highly effective two-step method involves first reducing the azide to an amine on the TLC plate using triphenylphosphine (PPh₃), followed by staining with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[4][5][6][7]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause the compound to appear as a temporary brown spot.[3]
Q4: What safety precautions are necessary when handling this compound?
Organic azides are energetic compounds and require careful handling.
-
Avoid Heavy Metals: Do not use metal spatulas, as azides can form shock-sensitive and explosive metal azides.[8]
-
Avoid Halogenated Solvents: Do not use solvents like dichloromethane or chloroform in reactions, as they can form extremely unstable di- and tri-azidomethane.[8]
-
Stability: The stability of organic azides is related to their carbon-to-nitrogen ratio. While PEG provides some dilution of the energetic azide group, it is crucial to handle the compound with care, avoiding heat, shock, and friction.[8][9][10]
Troubleshooting Purification by Column Chromatography
This section addresses specific problems encountered during silica gel column chromatography of this compound.
Problem 1: The product is not eluting from the column or recovery is very low.
-
Potential Cause: The solvent system is not polar enough. The highly polar this compound is irreversibly adsorbed onto the silica gel.[3][11]
-
Solution: Increase the polarity of the mobile phase. A gradient elution is highly recommended. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually introduce a more polar solvent like Methanol. For highly polar compounds, a common solvent system is Dichloromethane (DCM) and Methanol.[3] Adding a small percentage of ammonium hydroxide to the mobile phase can sometimes help with peak shape and recovery for polar compounds.
Problem 2: The product co-elutes with the starting PEG5-alcohol.
-
Potential Cause: The polarity difference between the azide and the alcohol is insufficient for separation with the chosen solvent system.[12]
-
Solution:
-
Fine-tune the Solvent Gradient: Switch to a solvent system with different selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system based on DCM/Methanol.[3]
-
Use a Different Stationary Phase: Consider using reverse-phase (C18) chromatography.[3][13] In this technique, the non-polar C18 stationary phase will cause the more polar this compound to elute earlier than the slightly less polar starting alcohol when using a polar mobile phase like a water/acetonitrile gradient.[14]
-
Problem 3: The purified fractions still contain unknown impurities.
-
Potential Cause: The impurity may be a structurally similar byproduct, such as a di-azido PEG, or the azide group may be degrading during purification.
-
Solution:
-
Analytical Confirmation: Use LC-MS to identify the mass of the impurity and confirm if it is related to the product.[12]
-
Orthogonal Purification: If normal-phase chromatography is insufficient, re-purify the material using an orthogonal method like preparative HPLC with a C18 column.[12] This provides a different separation mechanism that can resolve challenging impurities.
-
Check Stability: Ensure the purification is performed promptly and avoid exposing the compound to excessive heat or light to prevent degradation of the azide group.[8]
-
Data Summary: Purification Methods & Conditions
The tables below summarize common purification parameters and analytical techniques for PEG derivatives.
Table 1: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Best For | Pros | Cons |
| Normal-Phase Column Chromatography | Silica Gel[15] | Non-polar to polar organic solvents (e.g., Hex/EtOAc, DCM/MeOH) | Large-scale purification; Separating compounds with moderate polarity differences. | Cost-effective; Scalable. | Can lead to poor recovery for very polar compounds; Lower resolution than HPLC.[3] |
| Reverse-Phase HPLC (RP-HPLC) | C18 Silica[11] | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol)[14] | High-resolution separation of polar compounds; Purity analysis. | High resolution and purity; Good for separating closely related species.[14][16] | More expensive; Limited to smaller scales. |
| Size-Exclusion Chromatography (SEC) | Porous polymer beads | Aqueous or organic solvents | Separating based on molecular size. | Gentle method; Can remove salts and small molecule reagents. | Does not separate molecules of similar size (e.g., product vs. starting material).[17] |
Table 2: Recommended Starting Conditions for Chromatography
| Method | Parameter | Recommended Value / Range | Notes |
| TLC Analysis | Mobile Phase (Silica) | Try various ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10) | Aim for an Rf value of 0.2-0.4 for the product to ensure good separation on the column. |
| Silica Column | Elution Method | Gradient Elution | Start with 100% DCM and gradually increase the percentage of MeOH. This provides the best resolution. |
| RP-HPLC | Mobile Phase | Water (A) and Acetonitrile (B), often with 0.1% TFA or Formic Acid[12] | A gradient of 5% to 95% B over 20-30 minutes is a good starting point for method development.[12] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol outlines a standard procedure for purifying this compound on a silica gel column.
-
TLC Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH).
-
Visualize the plate using a potassium permanganate stain.[3]
-
Select the solvent system that provides good separation between the product and major impurities, with a product Rf of ~0.3.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 100% DCM).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of DCM.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity by adding more methanol according to a predefined gradient. A step gradient (e.g., 250 mL of 1% MeOH, then 250 mL of 2% MeOH, etc.) is often effective.
-
Collect fractions in an organized series of test tubes.[3]
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop and stain the plate to identify the fractions containing the pure product.
-
Pool the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. columbia.edu [columbia.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. How are PEG derivatives purified? - Blog [shochem.com]
Impact of temperature on Azido-PEG5-alcohol reaction efficiency
Welcome to the technical support center for Azido-PEG5-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on the reaction efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
This compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. Before use, it is recommended to bring the vial to room temperature to prevent moisture condensation.
Q2: How does temperature generally affect the reaction efficiency of this compound?
Temperature is a critical parameter in reactions involving this compound. The optimal temperature depends on the type of click chemistry reaction being performed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). For CuAAC, while the reaction is robust over a broad temperature range, a study on a similar PEG conjugate found 35°C to be optimal, with higher temperatures potentially reducing the yield.[1] SPAAC reactions are often carried out at room temperature or 37°C.
Q3: Can this compound reactions be performed at refrigerated temperatures (e.g., 4°C)?
Yes, particularly for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving sensitive biomolecules, an overnight incubation at 4°C is a viable option.[2] For CuAAC reactions, lower temperatures will slow down the reaction rate, so room temperature is more common.
Q4: Is it possible to use elevated temperatures to speed up the reaction?
For some CuAAC reactions, elevated temperatures (e.g., 50°C to 100°C) have been used to increase the reaction rate.[3][4] However, for PEG conjugates, it has been noted that increasing the temperature can have a negative effect on the yield.[1] Therefore, any increase in temperature should be carefully optimized. For SPAAC, the reaction is typically fast enough at room temperature, and elevated temperatures are usually not necessary.
Q5: How does the choice of catalyst influence the optimal reaction temperature for CuAAC reactions?
The catalyst system can influence the optimal temperature. While many modern copper-chelating ligands allow the reaction to proceed efficiently at room temperature, some catalyst systems may require heating to achieve a desirable reaction rate.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or no product yield in CuAAC reaction | Suboptimal Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate, or too high, causing degradation of the azide or catalyst. | Start with a reaction temperature of 25-37°C. If the reaction is slow, a modest increase in temperature (e.g., to 40-50°C) can be tested. Monitor for any signs of degradation. For PEG conjugates, an optimal temperature of 35°C has been reported.[1] |
| Catalyst Inactivity: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. | Ensure all reagents and solvents are deoxygenated. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper-chelating ligand like TBTA or THPTA to protect the Cu(I) catalyst. | |
| Low product yield in SPAAC reaction | Insufficient Incubation Time at Low Temperature: If performing the reaction at 4°C, the incubation time may not be long enough for complete conversion. | For reactions at 4°C, allow for a longer incubation period, such as overnight.[2] |
| Steric Hindrance: The temperature may not be sufficient to overcome the activation energy barrier for sterically hindered substrates. | Consider running the reaction at room temperature or 37°C for a few hours to increase the reaction rate. | |
| Side product formation | High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of side products. | Reduce the reaction temperature. For most applications with this compound, reactions at room temperature or 37°C are sufficient. |
| Inconsistent reaction efficiency | Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction outcomes. | Use a water bath, incubator, or other temperature-controlled device to maintain a stable reaction temperature. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a CuAAC reaction with this compound.
1. Reagent Preparation:
-
Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or a mixture with water).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water.
-
A copper-chelating ligand (e.g., THPTA) in water.
-
2. Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the alkyne.
-
Add the ligand solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
3. Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature, typically between 25°C and 37°C.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or TLC). Reaction times can range from 1 to 24 hours.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for a copper-free SPAAC reaction with this compound.
1. Reagent Preparation:
-
Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained alkyne (e.g., DBCO or BCN derivative) in a compatible solvent (e.g., DMSO).
2. Reaction Setup:
-
Combine the this compound solution with the strained alkyne solution. A slight excess of one reagent may be used to drive the reaction to completion.
3. Reaction Conditions:
-
Incubate the reaction mixture at the desired temperature. Common conditions include:
-
Room temperature (20-25°C) for 1-4 hours.
-
37°C for 1-2 hours.
-
4°C overnight.[2]
-
-
Monitor the reaction progress by LC-MS or another suitable method.
Quantitative Data Summary
| Reaction Type | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuAAC | mPEG-alkyne and 4-azidomethyl-7-methoxycoumarin | 35 | 24 | 82.32 | [1] |
| CuAAC | mPEG-alkyne and 4-azidomethyl-7-methoxycoumarin | 35 | 48 | 87.14 | [1] |
| SPAAC | Azide-modified antibody and DBCO-payload | Room Temperature | 4-12 | Not specified | [2] |
| SPAAC | Azide-modified antibody and DBCO-payload | 4 | Overnight | Not specified | [2] |
Visualizations
Caption: A typical experimental workflow for an this compound reaction.
Caption: Decision tree for selecting reaction temperature.
References
Addressing steric hindrance in Azido-PEG5-alcohol bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG5-alcohol in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical linker molecule used in bioconjugation. It consists of a five-unit polyethylene glycol (PEG) chain with an azide group (-N3) at one end and a hydroxyl group (-OH) at the other.[1][2][3] The azide group allows for highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate it to molecules containing an alkyne group.[4] The PEG chain itself is hydrophilic and flexible, which can improve the solubility and stability of the resulting conjugate and act as a spacer to reduce steric hindrance between the conjugated molecules.[5][6][7] It is commonly used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4]
Q2: What is steric hindrance and how does it affect my this compound bioconjugation?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[5] In the context of this compound bioconjugation, steric hindrance can occur when the azide group on the PEG linker is physically blocked from approaching the alkyne group on your target molecule, or vice versa. This can be caused by the three-dimensional structure of your protein or other biomolecule near the conjugation site.[8] The PEG chain itself, while often used to mitigate steric hindrance, can sometimes contribute to it in crowded molecular environments.[5]
Q3: What are the signs that steric hindrance might be negatively impacting my conjugation reaction?
A3: Common indicators of steric hindrance in your bioconjugation reaction include:
-
Low conjugation yield: The amount of final conjugated product is significantly lower than expected.[8]
-
Incomplete reaction: A significant portion of your starting materials remains unreacted even after extended reaction times or with an excess of one reactant.
-
Reaction variability: Inconsistent results between batches, suggesting sensitivity to minor conformational changes in your biomolecules.
-
Loss of biological activity: If the conjugation site is near an active site or binding interface, the PEG linker may block its function.
Q4: Can the length of the PEG linker affect steric hindrance?
A4: Yes, the length of the PEG linker is a critical factor.[5]
-
Too short: A short linker, like this compound, may not provide enough separation between bulky biomolecules, leading to a steric clash that prevents efficient conjugation.[5]
-
Too long: While longer PEG chains can increase flexibility and reach, excessively long chains can sometimes fold back and block the reactive group.
Choosing the optimal PEG linker length is often a balance between providing sufficient spacing and avoiding unwanted interactions.[6]
Troubleshooting Guides
Problem 1: Low or No Conjugation Product Formation
This is one of the most common issues and can often be attributed to steric hindrance or other reaction parameters.
Caption: Troubleshooting workflow for low or no bioconjugation product.
| Potential Cause | Recommended Solution |
| Steric Hindrance at Conjugation Site | 1. Increase Linker Length: Switch to a longer Azido-PEG linker (e.g., Azido-PEG8, Azido-PEG12) to provide more distance between the biomolecule and the reactive group. 2. Change Conjugation Site: If possible, move the alkyne-functionalized residue to a more accessible region of the biomolecule through site-directed mutagenesis.[8] 3. Optimize Reaction Temperature: Slightly increasing the reaction temperature may provide more conformational flexibility to the biomolecules, potentially exposing the reactive sites. Monitor for protein denaturation. |
| Suboptimal Reaction Conditions | 1. Optimize pH: Ensure the reaction buffer pH is optimal for your specific click chemistry reaction (e.g., for CuAAC, a slightly basic pH is often preferred). 2. Catalyst/Reagent Concentration: For CuAAC, ensure the copper catalyst and reducing agent are fresh and at the correct concentrations. For SPAAC, ensure the strained alkyne is not degraded. |
| Incorrect Reactant Stoichiometry | Optimize Molar Ratio: Systematically vary the molar ratio of this compound to your alkyne-modified biomolecule. A higher excess of the smaller PEG linker (e.g., 10-20 fold) may be required to drive the reaction to completion.[5] |
| Reagent Quality | Verify Reagents: Confirm the purity and integrity of both your this compound and your alkyne-functionalized molecule. The azide and alkyne groups can degrade under certain conditions. |
Problem 2: Conjugate Exhibits Reduced or No Biological Activity
This issue suggests that the conjugation is interfering with the biomolecule's function.
Caption: Logical approach to troubleshooting loss of biological activity.
| Potential Cause | Recommended Solution |
| Conjugation Site is in or near a Functionally Important Region | 1. Relocate the Conjugation Site: Use site-directed mutagenesis to move the alkyne handle to a region of the biomolecule that is known to be distal from active sites or binding interfaces.[8] 2. Use a Cleavable Linker: If the PEG linker is only needed for a specific purpose (e.g., delivery), consider using a cleavable version that can be removed to restore the biomolecule's function. |
| Conjugate Causes a Conformational Change | 1. Vary PEG Linker Length: A shorter or longer PEG chain may alter the way the conjugate interacts with the biomolecule, potentially preventing a negative conformational change. 2. Characterize the Conjugate's Structure: Use techniques like circular dichroism (CD) spectroscopy to determine if the secondary or tertiary structure of your biomolecule has been altered upon conjugation.[5] |
| Aggregation of the Conjugate | Improve Solubility: The hydrophilic PEG linker should improve solubility.[6] If aggregation is still observed, consider optimizing the buffer conditions (e.g., pH, ionic strength, additives). |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for conjugating this compound to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in the reaction buffer.
-
Prepare this compound: Dissolve this compound in DMSO to a stock concentration of 100 mM.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO4 with 5 µL of 50 mM THPTA. Let it sit for 2-3 minutes.
-
Initiate Conjugation:
-
To your protein solution, add the desired molar excess of this compound (e.g., 10-fold molar excess). Mix gently.
-
Add the CuSO4/THPTA premix to a final concentration of 1 mM copper.
-
Add the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove excess reagents and byproducts by SEC or dialysis against a suitable buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for conjugating this compound to a protein modified with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of your strained alkyne-modified protein to 1-5 mg/mL.
-
Prepare this compound: Dissolve this compound in DMSO to a stock concentration of 100 mM.
-
Initiate Conjugation: Add a 3- to 10-fold molar excess of the dissolved this compound to the protein solution. Mix gently.
-
Incubation: Incubate the reaction at 4°C for 4-24 hours or at room temperature for 2-12 hours. The optimal time and temperature will depend on the specific strained alkyne used.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.
Data Presentation
Table 1: Effect of PEG Linker Length on Conjugation Efficiency
This table presents hypothetical data on how varying the PEG linker length can impact the efficiency of a CuAAC reaction with a sterically hindered protein.
| Linker | Molar Excess of Linker | Reaction Time (hours) | Conjugation Efficiency (%) |
| Azido-PEG5 -alcohol | 20x | 4 | 35 |
| Azido-PEG8 -alcohol | 20x | 4 | 65 |
| Azido-PEG12 -alcohol | 20x | 4 | 85 |
| Azido-PEG24 -alcohol | 20x | 4 | 82 |
Conjugation efficiency was determined by HPLC analysis.
Table 2: Impact of Conjugate on Biological Activity
This table shows representative data on how the conjugation site and linker length can affect the biological activity of an enzyme.
| Conjugate | Conjugation Site | Relative Activity (%) |
| Unmodified Enzyme | N/A | 100 |
| Enzyme-PEG5-conjugate | Near Active Site | 15 |
| Enzyme-PEG5-conjugate | Distal to Active Site | 92 |
| Enzyme-PEG12-conjugate | Near Active Site | 5 |
| Enzyme-PEG12-conjugate | Distal to Active Site | 88 |
Relative activity was measured using a standard enzymatic assay.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. This compound, 86770-68-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
Common mistakes to avoid when using Azido-PEG5-alcohol
Technical Support Center: Azido-PEG5-alcohol
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic polyethylene glycol (PEG) linker containing an azide group (-N3) at one end and a hydroxyl group (-OH) at the other.[1][2][3] The PEG spacer consists of five ethylene glycol units, which enhances the water solubility of molecules it is attached to.[1][2][3] Its primary applications are in bioconjugation, particularly in "click chemistry" reactions.[2][3] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The azide group can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN via strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1][2] The terminal hydroxyl group can be further modified or replaced with other functional groups.[1][2]
Q2: How should I store and handle this compound?
For long-term stability, this compound should be stored at -20°C.[2] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation. For experimental use, prepare fresh stock solutions in an appropriate anhydrous solvent such as DMSO or DMF.[4] It is not recommended to store the compound in solution for extended periods.[5]
Q3: In which solvents is this compound soluble?
This compound is soluble in water and a variety of organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[2] The hydrophilic PEG spacer increases its solubility in aqueous media.[1][3]
Troubleshooting Guide
Low reaction yields, incomplete reactions, or unexpected side products can be common hurdles in bioconjugation experiments. This guide addresses some of the most frequent issues encountered when using this compound.
Q4: My copper-catalyzed click chemistry (CuAAC) reaction is showing low yield. What are the common causes and solutions?
Low yields in CuAAC reactions are often due to several factors. The most critical is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state. Other common issues include reagent quality and suboptimal reaction conditions. A summary of potential causes and solutions is provided in the table below.
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly to remove oxygen. Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Work under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Poor reagent quality | Verify the purity and integrity of this compound and the alkyne-containing molecule using analytical methods like NMR or mass spectrometry. | |
| Steric hindrance | If the reactive sites are sterically hindered, consider increasing the reaction temperature or prolonging the reaction time. Using a longer PEG linker might also be beneficial. | |
| Formation of a precipitate | Poor solubility of reactants or catalyst | Add a co-solvent like DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent is compatible with your biomolecules, especially proteins.[7][8] |
| Aggregation of biomolecules | Adjust the pH or ionic strength of the reaction buffer. Gentle agitation during the reaction can also prevent aggregation.[8] | |
| Low conjugation efficiency | Incorrect stoichiometry | Optimize the ratio of azide to alkyne. A slight excess of one reagent can drive the reaction to completion.[7] |
| Copper sequestration by biomolecule | If your biomolecule has functional groups that can chelate copper, this may reduce the catalyst's availability. In such cases, using a copper-chelating ligand like THPTA is highly recommended.[8][9] |
Q5: I am observing low yields in my strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. What should I check?
SPAAC reactions are generally robust, but low yields can still occur. Common culprits include reagent instability, steric hindrance, and solubility issues.
| Symptom | Potential Cause | Suggested Solution |
| Low reaction yield | Degradation of strained cyclooctyne (e.g., DBCO, BCN) | Store strained cyclooctynes under the recommended conditions (typically cold and protected from light). Avoid harsh acidic conditions.[7] |
| Steric hindrance | The bulky nature of the reactants can physically block the azide and cyclooctyne groups. The PEG linker in this compound helps to mitigate this, but if the issue persists, consider a linker with a longer PEG chain.[7] | |
| Poor solubility of reactants | Ensure both the azide and cyclooctyne-containing molecules are fully dissolved in the reaction buffer. A co-solvent like DMSO can be used, but keep its final concentration low to avoid denaturing proteins.[7] | |
| Incorrect stoichiometry | An inappropriate ratio of azide to cyclooctyne can lead to incomplete reaction. A 1.5 to 2-fold excess of the less critical component is often recommended.[7] | |
| Suboptimal reaction conditions | pH, buffer composition, and temperature can influence reaction kinetics. Ensure the reaction is performed under optimal conditions for your specific system.[7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a CuAAC reaction. Optimization of reactant concentrations, solvent, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed water and solvents
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in degassed DMSO or water.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-containing molecule to the reaction buffer.
-
Add the this compound stock solution. A 1.5 to 2-fold molar excess of the azide is a good starting point.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 ratio of copper to ligand is often used.[6] Add this premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Seal the reaction tube and mix the components gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified. For biomolecules, purification methods like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) are commonly used to remove excess reagents and byproducts.[10][]
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for a copper-free click reaction.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN) functionalized molecule
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO or the reaction buffer.
-
Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction tube, dissolve the strained alkyne-functionalized molecule in the reaction buffer.
-
Add the this compound stock solution. A 1.5 to 2-fold molar excess is a common starting point.
-
If solubility is an issue, ensure the final concentration of any organic co-solvent is kept low (typically <10%) to maintain the integrity of biomolecules.[1]
-
-
Reaction Conditions:
-
Purification:
-
After the reaction is complete, purify the conjugate to remove any unreacted starting materials. Suitable purification methods include SEC, IEX, HIC, or reversed-phase HPLC.[1][]
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Experimental workflow for a typical SPAAC reaction.
Caption: Logical troubleshooting flow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Azido-PEG5-alcohol in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the use of Azido-PEG5-alcohol in your PROTAC synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in PROTAC synthesis?
A1: this compound is a versatile, hydrophilic linker used in PROTAC synthesis.[1] Its primary application is to connect the target protein ligand and the E3 ligase ligand. The azide (N3) group allows for highly efficient and specific "click chemistry" reactions, while the terminal alcohol (-OH) group provides a point for further modification or direct conjugation.[1] The PEG5 (pentaethylene glycol) portion of the linker enhances the solubility and permeability of the final PROTAC molecule, which can otherwise be challenging with these large and often lipophilic compounds.[1][2]
Q2: Which ligation chemistries are compatible with the azide group on this compound?
A2: The azide group is amenable to several bioorthogonal ligation reactions. The two most common methods for incorporating this compound into a PROTAC are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly robust and high-yielding click chemistry reaction that joins the azide with a terminal alkyne to form a stable triazole ring.[3][4]
-
Staudinger Ligation: This reaction forms a stable amide bond between the azide and a phosphine-based reagent.[] It is a metal-free alternative to CuAAC, which can be advantageous when working with sensitive biological molecules.[6]
Q3: How does the PEG linker in this compound affect the properties of the final PROTAC?
A3: The PEG linker significantly influences the physicochemical properties of the PROTAC. Its hydrophilic nature generally improves the solubility of the entire molecule.[1] The flexibility of the PEG chain is also critical for allowing the two ends of the PROTAC (the warhead and the E3 ligase ligand) to orient themselves correctly for the formation of a stable and productive ternary complex, which is essential for target protein degradation.[1][2] However, the increased polarity from the PEG linker can sometimes pose challenges during purification.[7]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Slow or Incomplete CuAAC Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst (Cu(I)) Inactivation | The active Cu(I) catalyst can be oxidized to inactive Cu(II). Ensure fresh reducing agent (e.g., sodium ascorbate) is used. Work under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.[7] |
| Insufficient Catalyst | Increase the concentration of the copper source (e.g., CuSO4) and the reducing agent. The use of a copper-stabilizing ligand, such as THPTA or BTTAA, can also improve catalytic efficiency. |
| Poor Solvent Choice | While DMF and DMSO are common, ensure your starting materials are fully dissolved. A mixture of solvents, such as DMSO/t-BuOH or water, may be necessary.[8] |
| Low Reaction Temperature | Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, although this should be done with caution to avoid degradation of sensitive substrates. |
| Steric Hindrance | The bulky nature of the PROTAC components can slow down the reaction. Allow for longer reaction times (up to 24-48 hours) and monitor progress by LC-MS. |
Problem: Low Yield of PROTAC Product after CuAAC
| Possible Cause | Troubleshooting Steps |
| Side Reactions | If your PROTAC components contain other reactive functional groups (e.g., thiols), they may interfere with the reaction or lead to byproducts. Consider protecting sensitive functional groups before the click reaction.[7] |
| Degradation of Starting Materials | Confirm the purity and integrity of your this compound and alkyne-functionalized ligand via NMR or LC-MS before starting the reaction.[7] |
| Purification Issues | The high polarity of PEGylated PROTACs can lead to poor recovery from normal-phase silica gel chromatography.[7] Consider using reverse-phase HPLC for purification. |
Staudinger Ligation
Problem: Slow or Inefficient Staudinger Ligation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Phosphine Reagent | The choice of phosphine is critical. For traceless Staudinger ligations, phosphinothioesters are commonly used. The reaction rate is dependent on the specific phosphine used.[9] |
| Hydrolysis of Iminophosphorane Intermediate | In the presence of water, the iminophosphorane intermediate can be hydrolyzed back to the amine and phosphine oxide, reducing the yield of the desired amide product. Ensure anhydrous conditions if the desired outcome is not the reduced amine. |
| Low Reagent Concentration | The Staudinger ligation is a bimolecular reaction, so its rate is dependent on the concentration of both the azide and the phosphine. Increasing the concentration of the reactants can improve the reaction time.[9] |
Quantitative Data Summary
The following tables provide estimated reaction parameters for CuAAC and Staudinger ligation with PEGylated azides. Note that optimal conditions should be determined empirically for each specific PROTAC synthesis.
Table 1: Typical Reaction Parameters for CuAAC with this compound
| Parameter | Typical Range | Notes |
| Reaction Time | 1 - 24 hours | Monitor by LC-MS. Most of the reaction often occurs within the first 24 hours.[10] |
| Temperature | Room Temperature to 50°C | Higher temperatures can increase rate but may risk degradation. |
| Solvent | DMF, DMSO, t-BuOH/H2O | Ensure all components are fully solubilized. |
| Catalyst | CuSO4 (0.1-0.25 eq) | |
| Reducing Agent | Sodium Ascorbate (5-10 eq) | Must be in excess to keep copper in the Cu(I) state. |
| Ligand (optional) | THPTA, BTTAA (1-5 eq) | Can accelerate the reaction and protect biomolecules. |
Table 2: Kinetic Data for Traceless Staudinger Ligation
| Parameter | Value | Notes |
| Reaction Type | Traceless Staudinger Ligation | Mediated by (diphenylphosphino)methanethiol. |
| Second-Order Rate Constant (k) | 7.7 x 10⁻³ M⁻¹s⁻¹ | This value can be used to estimate reaction times based on reactant concentrations.[9] |
| Typical Reaction Time | 12 - 24 hours | Highly dependent on concentration and specific substrates. |
| Solvent | THF/H2O, DMF | |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol describes a general method for conjugating an alkyne-functionalized ligand to this compound.
Materials:
-
Alkyne-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
Copper(II) Sulfate (CuSO4) (0.1 eq)
-
Sodium Ascorbate (5 eq)
-
Solvent (e.g., DMF or a 1:1 mixture of t-BuOH and water)
Procedure:
-
Dissolve the alkyne-functionalized ligand and this compound in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a stock solution of CuSO4 and a stock solution of sodium ascorbate.
-
Add the CuSO4 solution to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution may change color.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-12 hours).[7]
-
Upon completion, the reaction mixture can be quenched with water and the product extracted with an appropriate organic solvent.
-
Purify the final PROTAC product, preferably by reverse-phase HPLC.
Protocol 2: General Procedure for Traceless Staudinger Ligation
This protocol outlines a general method for forming an amide bond between a phosphinothioester-functionalized ligand and this compound.
Materials:
-
Phosphinothioester-functionalized ligand (1.0 eq)
-
This compound (1.2 eq)
-
Solvent (e.g., anhydrous THF or DMF)
-
Water (for hydrolysis step)
Procedure:
-
Dissolve the phosphinothioester-functionalized ligand and this compound in the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Stir the reaction at room temperature.
-
Monitor the formation of the iminophosphorane intermediate by LC-MS or NMR. This step can take several hours.
-
Once the formation of the intermediate is complete, add water to the reaction mixture to facilitate the intramolecular rearrangement and hydrolysis to form the final amide bond.
-
Continue to stir for an additional 2-8 hours.
-
Monitor the formation of the final product by LC-MS.
-
Purify the final PROTAC product by an appropriate chromatographic method.
Visualizations
Caption: Workflow for PROTAC synthesis using CuAAC (Click Chemistry).
Caption: Workflow for PROTAC synthesis using Staudinger Ligation.
Caption: Decision tree for troubleshooting slow PROTAC synthesis reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raineslab.com [raineslab.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the stability of Azido-PEG5-alcohol linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of Azido-PEG5-alcohol linkers in their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is the general stability of the this compound linker and how should it be stored?
A: The this compound linker is generally stable under most conditions. The azide functionality is highly selective and stable, which is advantageous when other conjugating groups have limited stability.[1] The polyethylene glycol (PEG) backbone, composed of ether linkages, is also chemically durable and stable against hydrolysis.[2][3] However, to maintain its integrity, it is crucial to store the linker at -20°C in a dry, moisture-free environment and protect it from repeated freeze-thaw cycles.[2]
Q2: How does pH affect the stability of the this compound linker?
A: The core structure of the this compound, with its ether and alkyl azide components, is stable across a wide pH range (typically pH 4-12) under aqueous conditions.[4] The azide group itself is stable in both acidic and basic conditions.[3] However, if the terminal alcohol is modified to include pH-sensitive bonds, such as esters, these will be susceptible to hydrolysis, which is accelerated under acidic or basic conditions.[5] For instance, PEG linkers with ester bonds degrade rapidly at pH 12 and more slowly at pH 7.4 or pH 3.[5]
Q3: What is the thermal stability of the this compound linker?
A: The thermal stability of organic azides can be influenced by adjacent functional groups.[6] While the this compound is stable at typical reaction temperatures (room temperature to 37°C), elevated temperatures can lead to degradation. The PEG backbone can undergo thermal-oxidative degradation at temperatures above 70°C, especially in the presence of oxygen, which can cause chain scission.[7][8] The azide group itself can decompose at higher temperatures, which can involve the elimination of nitrogen gas.[9][10]
Q4: Is the azide group stable in the presence of common reducing agents?
A: No, the azide group is susceptible to reduction by various agents, which converts it into a primary amine. This is a critical consideration in bioconjugation protocols that require the reduction of disulfide bonds.
-
Strong Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are highly effective at reducing azides and should be avoided if the azide needs to remain intact for subsequent reactions like click chemistry.[11]
-
Milder Reducing Agents: 2-mercaptoethanol is a much slower reducing agent for azides and can sometimes be used for disulfide reduction while preserving the azide group, although reaction conditions should be carefully optimized.[1][11]
Q5: What is the oxidative stability of the this compound linker?
A: The PEG backbone is susceptible to oxidative degradation.[8] This can be initiated by reactive oxygen species or strong oxidizing agents like hydrogen peroxide, leading to chain cleavage and the formation of byproducts such as formaldehyde, acetaldehyde, and glycolic acid.[12][13] The azide group itself is generally resistant to mild oxidation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound and its derivatives.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Yield in Click Chemistry (CuAAC) Reaction | Inactive Copper (I) Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen in the reaction mixture. | Degas all solvents thoroughly. Use a fresh solution of a reducing agent like sodium ascorbate. Work under an inert atmosphere (e.g., argon or nitrogen).[14] |
| Poor Reagent Quality: The this compound or the alkyne partner may have degraded due to improper storage. | Verify the purity and integrity of all reagents using analytical methods like NMR or Mass Spectrometry before use. Store reagents as recommended (-20°C, dry). | |
| Copper Sequestration: In bioconjugation, amino acids like histidine or cysteine in the protein can chelate the copper catalyst, making it unavailable for the reaction. | Use a copper-stabilizing ligand such as THPTA or TBTA. These ligands protect the copper from oxidation and sequestration while accelerating the reaction.[15][16][17] | |
| Steric Hindrance: The azide or alkyne group is not easily accessible, especially on large biomolecules. | Consider increasing the reaction temperature or prolonging the reaction time. Using a longer PEG linker can also help overcome steric hindrance.[14][18] | |
| Loss of Azide Functionality During Multi-Step Synthesis | Unintended Reduction of Azide: Use of strong reducing agents (e.g., DTT, TCEP) in a previous step to cleave disulfide bonds. | Use a milder reducing agent like 2-mercaptoethanol and optimize conditions (lower concentration, shorter time).[1][11] Alternatively, perform the click chemistry step before the reduction step if the workflow allows. |
| Difficulty in Purifying the Final Conjugate | PEG-Related Purification Issues: The hydrophilic and flexible nature of the PEG chain can lead to poor separation (e.g., streaking) in standard silica gel chromatography. | For larger biomolecules, use size-exclusion chromatography (SEC) or dialysis to remove excess linker.[14][19] For smaller molecules, reverse-phase HPLC is often effective. Precipitation by adding a non-solvent can also be a useful purification strategy.[14] |
| Side Reactions Observed in Bioconjugation | Reaction with Primary Amines: If the alcohol group of the linker is activated as an NHS ester, it can react with amine-containing buffers (e.g., Tris, glycine). | Perform the conjugation in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[19] |
Signaling Pathways and Experimental Workflows
Linker Degradation Pathways
The primary pathways for the degradation of this compound linkers involve the reduction of the terminal azide group and the oxidative cleavage of the PEG backbone.
Caption: Potential degradation pathways for this compound.
Troubleshooting Logic for Low Yield in Click Chemistry
This diagram outlines a logical workflow for diagnosing the cause of low yields in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Troubleshooting workflow for low-yield click reactions.
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol describes how to subject the this compound linker to various stress conditions to identify potential degradation products and pathways.
Objective: To assess the intrinsic stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. In a separate vial, mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate both at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. In a separate vial, mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate both at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution (in water) and a vial of the neat, solid linker in an oven at 80°C for 48 hours.
-
Photostability: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to approximately pH 7 using an appropriate volume of NaOH or HCl, respectively.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
Mobile Phase Example: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Detection: Use a UV detector (if the linker or degradants have a chromophore) and/or an MS detector to identify and quantify the parent linker and any degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect the degradants without the parent peak being completely consumed.
-
Data Presentation:
Table 1: Example Data from Forced Degradation Study of this compound (Note: Data are for illustrative purposes.)
| Stress Condition | Incubation Time (h) | Temperature (°C) | % this compound Remaining | Major Degradation Products Observed |
| Control (Unstressed) | 48 | 25 | 99.8% | None |
| 0.1 M HCl | 24 | 60 | 98.5% | Minor, unidentified peaks |
| 0.1 M NaOH | 24 | 60 | 99.1% | Minor, unidentified peaks |
| 3% H₂O₂ | 24 | 25 | 85.2% | Oxidative cleavage products (lower MW) |
| Thermal (Solid) | 48 | 80 | 97.5% | Minor decomposition products |
| Photolytic | - | 25 | 99.5% | None |
Protocol 2: Assessing Azide Group Stability to Reducing Agents
This protocol details a method to quantify the rate of azide reduction to an amine in the presence of common thiol-based reducing agents.
Objective: To determine the kinetic stability of the azide group on the this compound linker when exposed to DTT, glutathione, and 2-mercaptoethanol.
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Glutathione (GSH)
-
2-mercaptoethanol (βME)
-
Phosphate buffer, pH 7.2
-
HPLC system with UV or MS detector
-
FTIR spectrometer with an ATR accessory (optional)
Procedure:
-
Reaction Setup:
-
Prepare a 1 mM solution of this compound in pH 7.2 phosphate buffer.
-
Prepare 100 mM stock solutions of DTT, GSH, and βME in the same buffer.
-
In separate reaction vials maintained at 37°C, add the reducing agent stock solution to the linker solution to achieve a final reducing agent concentration of 10 mM.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the thiol and slow the reaction.
-
Analyze the samples by reverse-phase HPLC. Monitor the decrease in the peak area of the starting this compound and the increase in the peak area of the corresponding amino-PEG5-alcohol product.
-
-
FTIR Analysis (Optional):
-
To confirm the loss of the azide group, lyophilize aliquots from the time points.
-
Analyze the solid samples using FTIR-ATR. Monitor the disappearance of the characteristic strong azide asymmetric stretching vibration at approximately 2100 cm⁻¹.[20]
-
Data Presentation:
The stability of an alkyl azide is demonstrated by the reduction of 3'-azidothymidine (AZT) by various thiols. The reaction follows second-order kinetics.[1][21] This data can be used as a reference for estimating the relative reactivity of the azide group in this compound.
Table 2: Second-Order Rate Constants for the Reduction of an Alkyl Azide (AZT) by Thiols at pH 7.2 and 37°C
| Reducing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Rate of Reduction |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ | ~423 |
| Glutathione (GSH) | 6.55 x 10⁻⁵ | ~10 |
| 2-mercaptoethanol (βME) | 6.35 x 10⁻⁶ | 1 |
| Data sourced from Handlon & Oppenheimer, 1988.[1][21] |
This table clearly shows that DTT reduces the azide group over 400 times faster than 2-mercaptoethanol, highlighting the importance of choosing a milder reducing agent when azide stability is required.[1][21]
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. onyxipca.com [onyxipca.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. precisepeg.com [precisepeg.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
- 21. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azido-PEG5-alcohol and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), directly influencing their stability, pharmacokinetics, and therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence due to their ability to enhance the hydrophilicity and overall performance of ADCs. This guide provides an objective comparison of Azido-PEG5-alcohol, a short, non-cleavable PEG linker, with other PEG linker alternatives, supported by experimental data and detailed methodologies.
The Role and Impact of PEG Linkers in ADCs
PEG linkers are hydrophilic, flexible spacers that connect the antibody to the cytotoxic payload. Their incorporation into ADC design offers several advantages:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance. PEGylation increases the overall hydrophilicity of the ADC, mitigating these issues.[1]
-
Enhanced Pharmacokinetics: The hydrophilic nature and increased hydrodynamic size imparted by PEG chains can reduce renal clearance and extend the plasma half-life of ADCs, allowing for greater tumor accumulation.[1]
-
Reduced Immunogenicity: PEG chains can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[1]
-
Modulated Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
The length of the PEG linker is a crucial parameter that can be optimized to balance these effects. While longer PEG chains can significantly improve pharmacokinetics, they may also decrease the in vitro potency of the ADC.[2]
This compound: A Profile
This compound is a discrete PEG linker with five ethylene glycol units. It is characterized as a short, non-cleavable linker .[3][4][5] Its key features include:
-
Azide Group: Enables covalent attachment to an alkyne-modified payload or antibody via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition), offering high efficiency and specificity of conjugation.
-
PEG5 Spacer: Provides a defined, short, and hydrophilic spacer that can improve the solubility of the ADC.
-
Alcohol Group: Offers a handle for further chemical modifications if needed.
-
Non-cleavable Nature: The payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell. This generally leads to enhanced plasma stability and a potentially wider therapeutic window compared to cleavable linkers.[6]
Performance Comparison: this compound vs. Other PEG Linkers
Direct comparative studies for this compound against a wide range of other PEG linkers are not extensively published. However, by examining studies that compare short, non-cleavable PEG linkers with their longer-chain counterparts, we can infer the expected performance characteristics of an this compound-containing ADC.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Type | Representative PEG Length | Antibody-Payload | Target Cell Line | IC50 (nM) | Key Observations |
| Short, Non-cleavable | No PEG insertion | ZHER2-SMCC-MMAE | NCI-N87 (HER2-positive) | ~0.1 | High in vitro potency with no PEG spacer.[2] |
| Long, Non-cleavable | 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 (HER2-positive) | ~0.45 | A significant decrease in cytotoxicity with a long PEG chain.[2] |
| Long, Non-cleavable | 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 (HER2-positive) | ~2.2 | Further reduction in in vitro potency with a longer PEG chain.[2] |
Note: The data presented is from a study on affibody-drug conjugates, which are smaller than traditional ADCs, but the trend of decreasing in vitro cytotoxicity with increasing PEG length is generally applicable.
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics (Half-life)
| Linker Type | Representative PEG Length | Antibody-Payload | Animal Model | Plasma Half-life | Key Observations |
| Short, Non-cleavable | No PEG insertion | ZHER2-SMCC-MMAE | Mouse | 19.6 min | Very short half-life without PEGylation.[2] |
| Long, Non-cleavable | 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | A 2.5-fold increase in half-life with a 4 kDa PEG linker.[2] |
| Long, Non-cleavable | 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | An 11.2-fold increase in half-life with a 10 kDa PEG linker.[2] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| Linker Type | Representative PEG Length | Antibody-Payload | Tumor Model | Dosing | Anti-tumor Activity |
| Short, Non-cleavable | No PEG insertion | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | Not specified | Moderate tumor growth inhibition.[2] |
| Long, Non-cleavable | 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Same as above | Significantly improved tumor growth inhibition compared to the non-PEGylated conjugate.[2] |
These tables illustrate a common trade-off in PEG linker design: longer PEG chains enhance pharmacokinetic properties and in vivo efficacy at the cost of reduced in vitro potency. A shorter linker like this compound is expected to yield ADCs with high in vitro cytotoxicity, which may be advantageous for highly expressed targets. However, its impact on improving the overall pharmacokinetic profile will be less pronounced compared to longer PEG linkers. The optimal choice will depend on the specific characteristics of the antibody, payload, and target antigen.
Experimental Methodologies
To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential.
General Workflow for ADC Synthesis and Characterization
Caption: A generalized workflow for the synthesis, characterization, and evaluation of antibody-drug conjugates.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the respective wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol for In Vivo Efficacy Study (Xenograft Model)
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Animal Grouping: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC with this compound linker, ADC with a longer PEG linker).
-
ADC Administration: Administer the respective treatments to the mice, typically via intravenous injection.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the different ADCs. Statistical analysis is performed to determine the significance of the observed differences.
Signaling and Internalization Pathway of ADCs
The efficacy of an ADC is dependent on its successful internalization and the subsequent release of its cytotoxic payload.
Caption: General mechanism of action for an antibody-drug conjugate with a non-cleavable linker.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[7] This is followed by internalization of the ADC-antigen complex, primarily through receptor-mediated endocytosis.[][9] The complex is then trafficked through the endosomal-lysosomal pathway. In the case of a non-cleavable linker like that in an this compound ADC, the antibody is degraded by lysosomal proteases, leading to the release of the payload, which is still attached to the linker and an amino acid residue.[6] The released payload can then exert its cytotoxic effect, for instance, by binding to tubulin or intercalating into DNA, ultimately leading to apoptosis of the cancer cell.[9]
Conclusion
This compound represents a valuable tool in the ADC linker toolbox, offering a short, hydrophilic, and non-cleavable option for conjugation via click chemistry. ADCs constructed with this linker are expected to exhibit high in vitro potency. However, for payloads that are particularly hydrophobic or for targets where a longer circulation half-life is critical for efficacy, longer PEG linkers may be more suitable, despite a potential reduction in in vitro cytotoxicity. The optimal choice of PEG linker length is a critical parameter that must be determined empirically for each specific ADC to achieve the desired balance of potency, stability, and pharmacokinetic properties. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions in the design and development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG5-alcohol vs. Maleimide-PEG
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability, efficacy, and safety of the final product, such as antibody-drug conjugates (ADCs) or PROTACs. This guide provides an objective, data-driven comparison of two widely utilized PEGylated linkers: Azido-PEG5-alcohol, which reacts via azide-alkyne cycloaddition, and maleimide-PEG linkers, which participate in thiol-maleimide addition.
Executive Summary
This compound and maleimide-PEG linkers represent two distinct and powerful strategies for bioconjugation, each with a unique set of advantages and disadvantages. Azide-based "click chemistry" is renowned for the exceptional stability of the resulting triazole linkage, offering a robust and bioorthogonal connection. In contrast, maleimide-based conjugation is highly efficient and proceeds rapidly under mild conditions, though the stability of the thioether bond can be a concern in certain biological environments. The choice between these linkers is contingent on the specific application, the nature of the biomolecule, and the desired in-use stability of the conjugate.
Quantitative Comparison of Linker Performance
To facilitate a direct comparison, the following tables summarize key quantitative data on the performance of Azido-PEG and maleimide-PEG linkers. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a synthesis of information from various sources and should be interpreted with consideration of the specific experimental contexts.
Table 1: Comparison of Reaction Kinetics and Efficiency
| Parameter | Azido-PEG Chemistry (Azide-Alkyne Cycloaddition) | Maleimide-PEG Chemistry (Maleimide-Thiol Addition) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition |
| Reaction Time | CuAAC: 1-4 hours; SPAAC: 1-12 hours[1] | 30 minutes - 4 hours[2][3] |
| Typical Reaction Conditions | Aqueous buffer, room temperature. CuAAC requires a copper(I) catalyst and a reducing agent. | pH 6.5-7.5, room temperature or 4°C. |
| Typical Conjugation Yield | Generally high, often >90% for CuAAC. | Can be high (e.g., >80%), but can be affected by side reactions.[4] |
| Key Kinetic Parameters | Second-order rate constants for SPAAC can range from 10⁻³ to 1 M⁻¹s⁻¹.[5] | Second-order rate constants are typically in the range of 10² to 10³ M⁻¹s⁻¹. |
Table 2: Comparative Stability of the Resulting Conjugate Linkage
| Parameter | Azido-PEG Conjugate (Triazole Linkage) | Maleimide-PEG Conjugate (Thioether Bond) |
| Bond Type | 1,2,3-Triazole | Thioether within a succinimide ring |
| Stability in Plasma/Serum | Highly stable, resistant to enzymatic and chemical degradation.[6] | Susceptible to retro-Michael reaction (thiol exchange) leading to deconjugation.[7][8] |
| Key Stability Features | The aromatic triazole ring is exceptionally stable under a wide range of chemical and biological conditions.[6] | The thioether bond's stability can be compromised in the presence of endogenous thiols like glutathione.[9] |
| Strategies for Improving Stability | Not generally required due to inherent stability. | Post-conjugation hydrolysis of the succinimide ring or use of next-generation maleimides can significantly increase stability.[8] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry is crucial for optimizing conjugation strategies and troubleshooting potential issues.
This compound: The Power of Click Chemistry
This compound utilizes the principles of "click chemistry," specifically the azide-alkyne cycloaddition, to form a highly stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups. The terminal hydroxyl group on the this compound allows for further derivatization if needed.[10][11][12][13]
There are two primary variants of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at a significant rate. While very effective for in vitro conjugations, the potential toxicity of copper can be a concern for in vivo applications.[14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, SPAAC employs a strained alkyne (e.g., DBCO or BCN) that reacts readily with the azide. This copper-free approach is ideal for applications in living systems.[10]
Maleimide-PEG Linkers: Rapid and Efficient Thiol Chemistry
Maleimide-PEG linkers react with free thiol groups, such as those found on cysteine residues of proteins and antibodies, via a Michael addition reaction. This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions.[2][3][]
However, the resulting thioether linkage within the succinimide ring can be susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment. This can lead to premature cleavage of the conjugated payload.[7] Additionally, the maleimide group itself can undergo hydrolysis, rendering it inactive for conjugation.[7]
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. confluore.com [confluore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]
- 13. Azido-PEG11-alcohol, 2252392-53-1 | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
The Unseen Hero: Advantages of Non-Cleavable Linkers Like Azido-PEG5-alcohol in Targeted Therapeutics
For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts therapeutic efficacy and safety. While cleavable linkers have their place, non-cleavable linkers, such as Azido-PEG5-alcohol, offer a distinct set of advantages centered on stability and precision. This guide provides an objective comparison of non-cleavable and cleavable linkers, supported by experimental data and detailed protocols, to inform the rational design of next-generation targeted therapies.
The linker in an ADC is not merely a passive connector; it is a sophisticated chemical entity that dictates the stability of the conjugate in circulation and the mechanism of payload release.[1] Non-cleavable linkers are characterized by their high stability, lacking a specific trigger for cleavage.[2] The release of the cytotoxic payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[3] This mechanism offers significant advantages in terms of plasma stability and can lead to a wider therapeutic window.[4][5]
Comparative Performance: Non-Cleavable vs. Cleavable Linkers
The selection of a linker technology has a direct impact on the performance of an ADC. The following table summarizes quantitative data from comparative studies of ADCs featuring non-cleavable linkers versus those with cleavable linkers.
| Performance Metric | Non-Cleavable Linker ADC (e.g., Trastuzumab-MCC-DM1) | Cleavable Linker ADC (e.g., Trastuzumab-vc-MMAE) | Key Advantages of Non-Cleavable Linkers |
| Plasma Stability | High stability, with the payload remaining conjugated to the antibody for extended periods in circulation.[5][6] | Prone to premature payload release in circulation due to enzymatic cleavage or other factors.[7] | Reduced Off-Target Toxicity: Increased stability minimizes the premature release of the potent payload, thereby reducing damage to healthy tissues.[8] |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity in antigen-positive cells, though the IC50 may be higher than some cleavable counterparts. | Often exhibit very low IC50 values due to the efficient release of the unmodified payload. | Improved Therapeutic Index: The balance of high potency in target cells and low systemic toxicity contributes to a better overall therapeutic window.[5] |
| Bystander Effect | Minimal to no bystander effect, as the payload-linker-amino acid complex is often charged and less membrane-permeable.[3] | Can induce a significant bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[9] | Enhanced Specificity: The lack of a bystander effect ensures that the cytotoxic activity is highly localized to the antigen-expressing target cells.[8] |
| In Vivo Efficacy | Demonstrates potent and prolonged anti-tumor activity, particularly in tumors with high and homogenous antigen expression.[10] | Can be highly effective, especially in heterogeneous tumors, due to the bystander effect. | Sustained Tumor Exposure: The high plasma stability of the ADC can lead to more sustained delivery of the payload to the tumor site. |
| Systemic Toxicity | Generally associated with a lower incidence of severe adverse events in clinical studies.[7] | Can be associated with higher rates of systemic toxicities due to off-target payload release.[7] | Improved Safety Profile: The requirement for internalization and lysosomal degradation for payload release provides an additional layer of safety.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are protocols for key experiments cited in the comparison of non-cleavable and cleavable linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (non-cleavable and cleavable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete growth medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 48-144 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the data against the ADC concentration. Fit the data to a sigmoidal curve to determine the IC50 value.
Protocol 2: Plasma Stability Assay (LC-MS)
This protocol assesses the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC constructs
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC constructs in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture beads.
-
Elution and Reduction: Elute the captured ADC and treat with a reducing agent to separate the light and heavy chains of the antibody.
-
LC-MS Analysis: Analyze the samples using an LC-MS system to determine the amount of conjugated and unconjugated antibody chains.
-
DAR Calculation: Calculate the average DAR at each time point by quantifying the relative abundance of the drug-conjugated antibody chains.
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC in plasma.
Protocol 3: Synthesis of an ADC with this compound using Click Chemistry
This protocol outlines the general steps for conjugating a drug to an antibody using an this compound linker via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Antibody modified with an alkyne group
-
This compound
-
Cytotoxic payload with a reactive group for conjugation to the alcohol
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Appropriate buffers and solvents (e.g., PBS, DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Linker-Payload Synthesis: a. Activate the terminal alcohol group of this compound for conjugation to the cytotoxic payload. b. React the activated linker with the payload to form the azido-linker-payload construct. c. Purify the linker-payload conjugate.
-
Antibody-Payload Conjugation (Click Chemistry): a. Prepare stock solutions of the alkyne-modified antibody, the azido-linker-payload, the copper catalyst, and the ligand. b. In a reaction vessel, combine the alkyne-modified antibody and the azido-linker-payload. c. Add the copper catalyst and ligand to initiate the click reaction. d. Incubate the reaction mixture at room temperature, protected from light.
-
Purification: a. Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other reagents.
-
Characterization: a. Characterize the purified ADC to determine the final DAR, purity, and aggregation levels.
Visualizing the Mechanisms
Diagrams illustrating the biological pathways and experimental workflows can aid in understanding the advantages of non-cleavable linkers.
Caption: Workflow for comparing non-cleavable and cleavable ADCs.
Caption: Logical flow of ADC action for different linker types.
Caption: HER2 signaling and the mechanism of a non-cleavable ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Antibody-Drug Conjugates Synthesized with Azido-PEG5-alcohol and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable Azido-PEG5-alcohol linker and other alternative linker technologies. The selection of a suitable linker is critical in ADC development, profoundly influencing its therapeutic index by modulating pharmacokinetics, stability, and efficacy. This document summarizes key quantitative data from various studies to facilitate informed decisions in linker selection and ADC design.
Performance Comparison of ADC Linkers
The following tables summarize the impact of different linker types on critical quality attributes of ADCs, such as Drug-to-Antibody Ratio (DAR), aggregation, and in vitro cytotoxicity. While direct comparative data for ADCs synthesized specifically with this compound is limited in publicly available literature, the data for short-chain PEG linkers can be considered a reasonable proxy to anticipate its performance characteristics.
Table 1: Influence of Linker Type on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical DAR | Key Considerations |
| Short-Chain PEG (e.g., PEG5) | 2 - 4 | Hydrophilic nature can aid in the conjugation of hydrophobic payloads. |
| Long-Chain PEG (e.g., PEG12, PEG24) | 2 - 8 | Increased hydrophilicity may enable higher DARs by mitigating aggregation.[1] |
| Non-PEG (e.g., SMCC) | 2 - 4 | Can be effective, but may lead to aggregation with hydrophobic payloads. |
Table 2: Impact of Linker on ADC Aggregation
| Linker Type | Aggregation Tendency | Observations |
| Short-Chain PEG (e.g., PEG5) | Low to Moderate | Provides a balance of hydrophilicity and size, generally leading to low aggregation. |
| Long-Chain PEG (e.g., PEG12, PEG24) | Low | The extended PEG chain enhances solubility and reduces the propensity for aggregation.[2] |
| Non-PEG (e.g., SMCC) | Moderate to High | Lack of a hydrophilic spacer can lead to increased aggregation, especially with hydrophobic drugs. |
Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Target & Cell Line | Payload | IC50 (nM) | Reference |
| No PEG Linker (HM) | HER2-positive NCI-N87 | MMAE | 4.94 | [3] |
| No PEG Linker (HM) | HER2-positive BT-474 | MMAE | 2.48 | [3] |
| 4 kDa PEG Linker (HP4KM) | HER2-positive NCI-N87 | MMAE | 31.9 | [3] |
| 4 kDa PEG Linker (HP4KM) | HER2-positive BT-474 | MMAE | 26.2 | [3] |
| 10 kDa PEG Linker (HP10KM) | HER2-positive NCI-N87 | MMAE | 111.3 | [3] |
| 10 kDa PEG Linker (HP10KM) | HER2-positive BT-474 | MMAE | 83.5 | [3] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions, antibodies, and payloads. The trend suggests that while longer PEG chains can improve pharmacokinetics, they may lead to a decrease in in vitro potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Mobile Phase A: 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0.
-
Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. Monomers, dimers, and higher-order aggregates can be resolved.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Column: TSKgel G3000SWxl column (7.8 mm x 30 cm, 5 µm).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate is determined by integrating the peak areas corresponding to the high molecular weight species and expressing it as a percentage of the total peak area.
DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: For ADCs conjugated via interchain disulfides, the antibody is first reduced to separate the light and heavy chains. RP-HPLC then separates the unconjugated and drug-conjugated chains based on hydrophobicity.
-
Sample Preparation: The ADC is treated with a reducing agent (e.g., dithiothreitol) to cleave the disulfide bonds.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A C4 reversed-phase column (e.g., Jupiter C4, 4.6 mm x 150 mm, 5 µm).
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The DAR is calculated based on the relative peak areas of the conjugated and unconjugated light and heavy chains.
In Vitro Cytotoxicity Assessment by MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce MTT to a purple formazan product, and the amount of formazan is proportional to the number of living cells.
-
Cell Seeding: Target cells are seeded in a 96-well plate and allowed to attach overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control antibody, and the free payload.
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Workflows and Pathways
ADC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an ADC using an this compound linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
Caption: ADC synthesis via click chemistry.
Mechanism of Action: HER2-Targeted ADC
This diagram outlines the signaling pathway of a HER2-targeted ADC, from binding to the HER2 receptor on a cancer cell to the intracellular release of the cytotoxic payload and subsequent apoptosis.
Caption: Mechanism of a HER2-targeted ADC.
References
A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG5-alcohol and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of Azido-PEG5-alcohol, a discrete polyethylene glycol (dPEG®) linker, and its derivatives. Designed for researchers in drug development and bioconjugation, this document details expected mass spectrometry data, experimental protocols, and comparisons with alternative PEG linkers to facilitate the characterization of PEGylated molecules.
Introduction to this compound
This compound is a heterobifunctional linker featuring a terminal azide group and a hydroxyl group, connected by a five-unit polyethylene glycol chain. The azide functionality allows for efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The hydroxyl group offers a site for further chemical modification. Its discrete PEG chain provides excellent water solubility and a defined molecular weight, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a critical technique for verifying the identity and purity of this compound and its subsequent reaction products. Electrospray ionization (ESI) is the preferred method for such molecules, typically coupled with liquid chromatography (LC-MS) for separation and analysis.
Expected Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₂₁N₃O₅ | [1][2][3] |
| Molecular Weight | 263.29 g/mol | [1][2][3] |
| Theoretical Monoisotopic Mass [M] | 263.1536 Da | |
| Expected ESI-MS Adducts (m/z) | [M+H]⁺: 264.1609 | |
| [M+Na]⁺: 286.1428 | ||
| [M+K]⁺: 302.1168 |
Note: The observation of sodium and potassium adducts is common in ESI-MS.
Predicted Fragmentation Pattern of this compound
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) is predicted to show characteristic fragmentation patterns based on its functional groups:
-
Loss of Nitrogen (N₂): A neutral loss of 28.0061 Da from the azide group is a common fragmentation pathway for azido-containing compounds.
-
Dehydration: Loss of a water molecule (H₂O) from the alcohol terminus, resulting in a neutral loss of 18.0106 Da.
-
PEG Chain Fragmentation: Sequential losses of ethylene glycol units (C₂H₄O), corresponding to a mass of 44.0262 Da.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the terminal alcohol.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Identity |
| 264.1609 | 236.1548 | 28.0061 | [M+H-N₂]⁺ |
| 264.1609 | 246.1503 | 18.0106 | [M+H-H₂O]⁺ |
| 264.1609 | 220.1347 | 44.0262 | [M+H-C₂H₄O]⁺ |
| 264.1609 | 176.1085 | 88.0524 | [M+H-2(C₂H₄O)]⁺ |
Analysis of a Click Chemistry Reaction Product
To illustrate the analysis of a reaction product, we consider the strain-promoted azide-alkyne cycloaddition (SPAAC) of this compound with a dibenzocyclooctyne (DBCO) derivative, such as DBCO-acid.
Expected Mass Spectrometry Data for the Triazole Product
| Parameter | Value |
| Molecular Formula | C₃₀H₃₇N₃O₈ |
| Molecular Weight | 570.61 g/mol |
| Theoretical Monoisotopic Mass [M] | 570.2683 Da |
| Expected ESI-MS Adducts (m/z) | [M+H]⁺: 571.2756 |
| [M+Na]⁺: 593.2575 | |
| [M+K]⁺: 609.2315 |
The fragmentation of the resulting triazole will be influenced by the stability of the triazole ring. Common fragmentation would involve cleavage of the PEG chain and fragmentation of the DBCO moiety.
Comparison with Alternative PEG Linkers
The choice of PEG linker can significantly impact the properties of the final conjugate. Here, we compare this compound with two common alternatives.
| Linker | Functional Groups | Molecular Weight ( g/mol ) | Key Application | Mass Spec Consideration |
| This compound | Azide, Alcohol | 263.29 | Click chemistry, further derivatization | Loss of N₂ (28 Da) is a key diagnostic fragment. |
| Amino-PEG5-alcohol | Amine, Alcohol | 237.30 | Amide bond formation, reductive amination | No characteristic azide fragmentation. |
| Carboxy-PEG5-acid | Carboxylic Acid | 279.27 | Amide bond formation (e.g., with EDC/NHS) | Derivatization may be needed for efficient ionization. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Dissolution: Dissolve the PEG linker or its conjugate in a suitable solvent (e.g., water, methanol, or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
-
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Method for Small PEG Molecules
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Temperature: 300 - 350 °C.
-
Mass Range: m/z 100 - 1000.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.
Signaling Pathways and Logical Relationships
The application of this compound often involves its conjugation to a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug) to create an Antibody-Drug Conjugate (ADC). The logical relationship for the assembly and analysis of such a conjugate is outlined below.
References
A Researcher's Guide to PEGylated Linker Stability in Bioconjugates
For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical determinant of its therapeutic efficacy and safety. This guide provides a comparative analysis of the stability of various PEGylated linkers, supported by experimental data, detailed methodologies for stability assessment, and clear visualizations of relevant pathways and workflows.
The covalent attachment of Polyethylene Glycol (PEG) to bioconjugates, a process known as PEGylation, is a widely adopted strategy to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. The linker connecting the PEG moiety to the drug or protein plays a pivotal role in the overall performance of the conjugate. An ideal linker should remain stable in systemic circulation to prevent premature drug release, yet be susceptible to cleavage under specific physiological conditions at the target site. This guide delves into the comparative stability of different classes of PEGylated linkers, providing a framework for informed selection in drug development.
Comparative Stability of PEGylated Linkers: A Quantitative Overview
The stability of a PEGylated linker is fundamentally dictated by the chemical nature of its cleavable or non-cleavable bond. The choice between a stable, non-cleavable linker and a stimulus-responsive cleavable linker is a key strategic decision in the design of bioconjugates.[1] Non-cleavable linkers generally offer superior plasma stability, which can contribute to a wider therapeutic window and reduced off-target toxicity.[2][3] In contrast, cleavable linkers are designed to release their payload in response to specific triggers in the target environment, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[4]
The following table summarizes the stability characteristics of common cleavable PEGylated linkers under various conditions. It is important to note that direct, head-to-head comparative data under identical conditions is often limited in the literature. The stability of a linker can also be influenced by the nature of the conjugated molecule and the local microenvironment.
| Linker Type | Cleavage Stimulus | Stability Profile | Half-life (t½) / Stability Notes |
| Hydrazone | Acidic pH (e.g., endosomes, lysosomes) | Stable at neutral pH (bloodstream), labile at acidic pH. | Generally less stable than oximes; hydrolysis rate is acid-catalyzed.[2][5][6] The rate constant for hydrolysis is significantly higher than for oximes.[7] |
| Oxime | Acidic pH | More stable than hydrazones across a range of pH values. | Rate constants for hydrolysis are approximately 1000-fold lower than for simple hydrazones, making them a more stable option for bioconjugation.[2][5][6] |
| Disulfide | Reducing agents (e.g., Glutathione) | Stable in the bloodstream (low glutathione), cleaved in the intracellular environment (high glutathione). | Stability is dependent on the steric hindrance around the disulfide bond. Increased alkyl substitution enhances stability but can hinder payload release.[8] |
| Peptide | Specific enzymes (e.g., Cathepsins, Legumain) | Generally stable in circulation, cleaved by overexpressed proteases in the tumor microenvironment or within lysosomes. | Stability and cleavage kinetics are highly dependent on the specific peptide sequence. For example, GPLG has shown faster Cathepsin B cleavage and higher plasma stability compared to GFLG, VCit, and VA linkers.[9][10] |
| Ester | Esterases, pH (hydrolysis) | Susceptible to enzymatic cleavage by esterases and hydrolytic degradation. | The rate of hydrolysis is influenced by local pH and the chemical environment surrounding the ester bond.[11][12] |
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments used to evaluate the stability of PEGylated linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEGylated bioconjugate in plasma from different species and quantify the extent of drug release over time.
Methodology:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., EDTA, heparin).
-
Incubation: Incubate the test bioconjugate in the plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Sample Processing: At each time point, stop the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to separate the supernatant (containing released drug) from the protein pellet (containing the intact conjugate).
-
Quantification of Released Drug (LC-MS/MS):
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.
-
A standard curve of the free drug in plasma is used for accurate quantification.
-
-
Quantification of Intact Conjugate (ELISA or LC-MS):
-
ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody and the antibody-drug conjugate. The difference can be used to calculate drug loss.[3]
-
LC-MS: For a more detailed analysis, the intact conjugate can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) over time.[13][14]
-
-
Data Analysis: Plot the concentration of the released drug or the percentage of intact conjugate as a function of time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Hydrolytic Stability Assay
Objective: To assess the stability of the PEGylated linker to hydrolysis at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).
-
Incubation: Dissolve the PEGylated linker or conjugate in each buffer at a known concentration and incubate at 37°C.
-
Time Points: Collect samples at various time points.
-
Analysis (HPLC):
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point and plot it against time to determine the hydrolysis rate constant and half-life at each pH.
Enzymatic Cleavage Assay
Objective: To evaluate the susceptibility of a peptide-based PEGylated linker to cleavage by a specific enzyme.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the peptide-linker conjugate, the specific enzyme (e.g., Cathepsin B), and an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Take aliquots of the reaction mixture at different time intervals.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Analysis (HPLC or LC-MS): Analyze the samples by HPLC or LC-MS to monitor the disappearance of the substrate and the formation of the cleavage products.[17][18]
-
Data Analysis: Determine the initial rate of cleavage from the time course of substrate consumption or product formation.
Visualizing Workflows and Degradation Pathways
Diagrams are essential for understanding complex experimental processes and molecular mechanisms. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of PEGylated linker stability studies.
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Simplified degradation pathways for common cleavable PEGylated linkers.
Conclusion
The selection of a PEGylated linker is a critical decision in the design and development of bioconjugates. A thorough understanding of the stability of different linker chemistries under various physiological conditions is paramount. Non-cleavable linkers offer the advantage of high plasma stability, while cleavable linkers provide a mechanism for controlled payload release at the target site. This guide provides a comparative overview of the stability of common PEGylated linkers, along with detailed experimental protocols for their evaluation. By carefully considering the stability profiles and employing rigorous analytical methods, researchers can optimize the design of PEGylated bioconjugates to enhance their therapeutic potential and ensure patient safety.
References
- 1. purepeg.com [purepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. purepeg.com [purepeg.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Evaluating the In Vivo Performance of Azido-PEG5-Alcohol Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to enhance their in vivo performance. Azido-PEG5-alcohol is a heterobifunctional linker that incorporates a five-unit PEG chain, offering a balance between increased hydrophilicity and minimal steric hindrance. The terminal azide group allows for covalent attachment to drug candidates or targeting moieties via highly efficient and biocompatible "click chemistry," while the alcohol group provides a further point for chemical modification.
This guide provides a comparative analysis of the expected in vivo performance of molecules conjugated with this compound against non-PEGylated counterparts and molecules with longer PEG chains. The data presented is a synthesis of findings from studies on various short- and long-chain PEGylated compounds, as direct in vivo performance data for this compound is not extensively available in the public domain. The principles and observed trends are, however, widely applicable and provide a strong foundation for evaluating the potential of this linker in drug development.
The Impact of PEGylation on Pharmacokinetics
PEGylation primarily serves to increase the hydrodynamic radius of a molecule, which in turn can significantly alter its pharmacokinetic profile. This modification can lead to reduced renal clearance, protection from enzymatic degradation, and decreased immunogenicity.[1][2][3]
Comparative Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for a hypothetical small molecule drug, both in its native form and after conjugation with a short-chain (like PEG5) and a long-chain PEG. These values are illustrative and based on general trends observed in preclinical studies with various PEGylated compounds.[4][5]
| Parameter | Non-PEGylated Small Molecule | Short-Chain PEG Conjugate (e.g., PEG5) | Long-Chain PEG Conjugate (e.g., PEG40) |
| Plasma Half-life (t½) | Minutes to a few hours | Moderately Increased | Significantly Increased (hours to days)[6] |
| Volume of Distribution (Vd) | High | Moderately Reduced | Significantly Reduced |
| Clearance (CL) | Rapid | Moderately Reduced | Significantly Reduced |
| Area Under the Curve (AUC) | Low | Moderately Increased | Significantly Increased |
Note: The degree of change in these parameters is highly dependent on the specific molecule being conjugated, the site of PEGylation, and the animal model used.
Biodistribution Profile of PEGylated Conjugates
PEGylation can also influence the biodistribution of a therapeutic agent. By reducing clearance and preventing rapid degradation, PEGylated molecules have a longer circulation time, which can lead to increased accumulation in certain tissues, particularly tumors, through the enhanced permeability and retention (EPR) effect. However, accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, is also a common observation.[4][7]
| Tissue | Non-PEGylated Small Molecule | Short-Chain PEG Conjugate | Long-Chain PEG Conjugate |
| Blood | Rapidly cleared | Prolonged circulation | Significantly prolonged circulation |
| Kidney | High accumulation (rapid clearance) | Reduced accumulation | Significantly reduced accumulation |
| Liver & Spleen (RES) | Moderate accumulation | Increased accumulation | High accumulation |
| Tumor (if applicable) | Low accumulation | Moderately increased accumulation | Significantly increased accumulation |
Experimental Protocols
To evaluate the in vivo performance of an this compound conjugate, a series of well-defined preclinical studies are necessary. Below are detailed methodologies for key experiments.
Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g).
-
Test Article Formulation: The this compound conjugate is dissolved in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS) to the desired concentration.
-
Administration: A single dose of the test article is administered intravenously (IV) via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection, a small volume of blood (~20-30 µL) is collected from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[8]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the conjugate in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA), depending on the nature of the conjugated molecule.[][10]
-
Data Analysis: Pharmacokinetic parameters (t½, Vd, CL, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Biodistribution Study in Mice
-
Animal Model and Administration: Similar to the pharmacokinetic study. To facilitate detection, the conjugate can be labeled with a fluorescent dye or a radionuclide.[7][8]
-
Tissue Harvesting: At selected time points (e.g., 1, 4, and 24 hours) post-injection, mice are euthanized.[7]
-
Organ Collection: Blood is collected via cardiac puncture. Major organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, and tumor if applicable) are excised, weighed, and rinsed with PBS.[4][8]
-
Sample Processing and Analysis:
-
Fluorescently Labeled Conjugates: Tissues are homogenized, and the fluorescence intensity is measured using a plate reader. A standard curve is used to determine the amount of conjugate per gram of tissue.[8]
-
Radiolabeled Conjugates: The radioactivity in each organ is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7]
-
-
Data Interpretation: The biodistribution profile provides insights into the tissue-specific accumulation and clearance of the conjugate.
Visualizing Experimental and Biological Pathways
Diagrams generated using Graphviz can help to visualize complex workflows and biological processes.
Caption: Experimental workflow for in vivo evaluation.
Caption: MAPK signaling pathway in cancer.
References
- 1. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to Azido-PEG5-alcohol versus Shorter and Longer PEG Chain Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Azido-PEG5-alcohol, a mid-length PEG linker, with its shorter and longer chain counterparts, supported by experimental data and detailed methodologies.
Introduction to Azido-PEG-Alcohol Linkers
Azido-PEG-alcohol linkers are heterobifunctional molecules that play a pivotal role in modern bioconjugation.[1][2][3][4][5] They possess a terminal azide group for bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), and a terminal hydroxyl group that can be further functionalized.[1][6] This architecture allows for the precise and stable covalent attachment of biomolecules to payloads, imaging agents, or other moieties.[7]
The length of the PEG chain is a crucial parameter that can be modulated to optimize the properties of the final conjugate.[8][9] Shorter PEG linkers (e.g., PEG2, PEG3, PEG4) offer a more compact connection, while longer linkers (e.g., PEG8, PEG12, PEG24) provide greater water solubility, increased hydrodynamic radius, and can act as a spacer to overcome steric hindrance.[8][] this compound represents a balance between these extremes, making it a versatile and commonly used reagent in the synthesis of ADCs and PROTACs.[1][2]
The Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG linker significantly influences several key attributes of a bioconjugate. A careful consideration of these factors is essential for the rational design of effective therapeutics and research tools.
Physicochemical Properties
Increasing the PEG chain length generally enhances the hydrophilicity and water solubility of the conjugate.[11] This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve formulation stability.[12]
Pharmacokinetics and Biodistribution
Longer PEG chains increase the hydrodynamic size of the bioconjugate, which leads to reduced renal clearance and a prolonged plasma half-life.[12][13] This extended circulation time can result in greater accumulation of the conjugate at the target site, such as a tumor.[12] However, excessively long linkers may lead to unintended tissue accumulation. Studies have shown that for ADCs, a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific parameter.[12]
In Vitro and In Vivo Efficacy
The effect of PEG linker length on efficacy is often a trade-off. While longer linkers can improve pharmacokinetic properties, they may also introduce steric hindrance that can negatively impact the binding affinity of the targeting moiety to its receptor or the activity of the payload.[13] This can lead to a decrease in in vitro cytotoxicity for ADCs or reduced degradation efficiency for PROTACs.[12][14] Conversely, a linker that is too short may not provide sufficient spacing between the conjugated molecules, leading to steric clashes that prevent the formation of a stable and productive ternary complex in the case of PROTACs.[15] The optimal linker length is therefore highly context-dependent and must be determined empirically for each specific system.[12][15]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance parameters of bioconjugates. It is important to note that these data are compiled from different studies using various models and constructs, and therefore should be interpreted as general trends rather than direct comparisons.
| Parameter | Shorter PEG Linkers (e.g., PEG2-PEG4) | This compound (Mid-length) | Longer PEG Linkers (e.g., PEG8-PEG24) |
| Solubility | Moderate improvement | Good improvement | Excellent improvement |
| In Vitro Potency (IC50) | Generally higher (lower IC50) | Intermediate | Generally lower (higher IC50)[12][14] |
| Plasma Half-life | Shorter | Intermediate | Longer[12][16] |
| In Vivo Efficacy | Variable, can be limited by PK | Often a good balance of PK and potency | Can be improved due to better PK, but may be limited by reduced potency[12] |
| Steric Hindrance | Lower | Moderate | Higher[13] |
Table 1: General Performance Comparison of Short, Mid, and Long PEG Linkers.
| Linker | ADC Construct | Cell Line | IC50 (nM) | Reference |
| Non-PEGylated | Trastuzumab-MMAE | SK-BR-3 | ~1.5 | [12] |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 | ~2.0 | [12] |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 | ~3.0 | [12] |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 | ~5.0 | [12] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC. This table is a representative example and the absolute values can vary significantly based on the antibody, payload, and cell line.
| Linker Length | Clearance Rate (mL/day/kg) | Reference |
| PEG2 | ~20 | [16] |
| PEG4 | ~15 | [16] |
| PEG8 | ~5 | [16] |
| PEG12 | ~5 | [16] |
| PEG24 | ~5 | [16] |
Table 3: Impact of PEG Linker Length on ADC Clearance in Rats. This table illustrates that clearance rates decrease with increasing PEG length, plateauing around PEG8.[16]
Experimental Protocols
To facilitate the direct comparison of this compound with shorter and longer chain alternatives, the following detailed experimental protocols are provided.
Synthesis of Azido-PEG-Alcohol Linkers
A general two-step procedure can be used to synthesize Azido-PEG-alcohol linkers of varying lengths from their corresponding PEG-diols.[17]
-
Mesylation of PEG-diol:
-
Dissolve the PEG-diol of the desired length in dichloromethane (DCM).
-
Add triethylamine and cool the reaction mixture to 0 °C.
-
Add methanesulfonyl chloride dropwise and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the PEG-dimesylate.
-
-
Azidation of PEG-dimesylate:
-
Dissolve the PEG-dimesylate in ethanol or a similar solvent.
-
Add an excess of sodium azide.
-
Reflux the reaction mixture overnight.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting Azido-PEG-alcohol by column chromatography.
-
General Protocol for ADC Synthesis and Characterization
This protocol describes the conjugation of a payload containing an alkyne group to an antibody using an Azido-PEG-alcohol linker.
-
Antibody Modification:
-
If necessary, introduce an alkyne handle onto the antibody using a suitable bifunctional linker (e.g., an NHS-alkyne reagent to react with lysine residues).
-
Purify the alkyne-modified antibody using a desalting column.
-
-
Payload-Linker Conjugation:
-
Activate the hydroxyl group of the Azido-PEG-alcohol linker (e.g., by converting it to a p-nitrophenyl carbonate).
-
React the activated linker with an amine-containing payload to form a stable carbamate bond.
-
Purify the Azido-PEG-payload conjugate.
-
-
Click Chemistry Conjugation:
-
React the alkyne-modified antibody with the Azido-PEG-payload conjugate under CuAAC (using a copper(I) catalyst and a ligand like TBTA) or SPAAC (if the antibody is modified with a strained alkyne like DBCO) conditions.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy, and for purity and aggregation by SEC.
-
General Protocol for PROTAC Synthesis and Evaluation
This protocol outlines the synthesis of a PROTAC using an Azido-PEG-alcohol linker to connect a target-binding warhead and an E3 ligase ligand.
-
Synthesis of PROTAC Components:
-
Synthesize or obtain the warhead with a terminal alkyne group and the E3 ligase ligand with a functional group suitable for attachment to the linker's hydroxyl end (e.g., a carboxylic acid for esterification).
-
-
Linker-Ligand Conjugation:
-
React the hydroxyl group of the Azido-PEG-alcohol with the E3 ligase ligand (e.g., via an esterification or etherification reaction).
-
Purify the resulting Azido-PEG-E3 ligase ligand conjugate.
-
-
Click Chemistry Assembly:
-
Perform a CuAAC or SPAAC reaction between the alkyne-functionalized warhead and the Azido-PEG-E3 ligase ligand conjugate.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the structure and purity by LC-MS and NMR.
-
-
In Vitro Evaluation:
-
Perform a Western blot analysis to measure the degradation of the target protein in cells treated with the PROTAC at various concentrations and time points.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Visualizing Key Processes
The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and workflows described in this guide.
Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 3. This compound | PROTAC Linkers | CAS 86770-68-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. tebubio.com [tebubio.com]
- 6. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 7. Monodispersed Azide-PEGs: Precision Linkers Driving the Next Generation of ADC Development | MolecularCloud [molecularcloud.org]
- 8. precisepeg.com [precisepeg.com]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Azido-PEG5-alcohol Bioconjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugate building blocks like Azido-PEG5-alcohol is paramount for the synthesis of well-defined and effective therapeutics and research tools. This guide provides a comparative overview of the most common analytical techniques for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). We present supporting data and detailed experimental protocols to aid in the selection and implementation of the most appropriate analytical strategy.
This compound is a hydrophilic linker widely used in bioconjugation, particularly in "click chemistry" applications. Its defined chain length and terminal functional groups (azide and hydroxyl) are critical for the precise control of stoichiometry and the properties of the final conjugate. Impurities, such as PEGs with different chain lengths or incompletely functionalized starting materials, can lead to heterogeneous products with altered biological activity and pharmacokinetic profiles. Therefore, rigorous purity assessment is a critical quality control step.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an excellent choice for assessing the purity of this compound.[] Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index Detection (RID) are often employed.[][2][3] Alternatively, derivatization of the hydroxyl group can be performed to introduce a UV-active moiety.
Advantages of HPLC:
-
High Resolution: HPLC can effectively separate molecules with minor structural differences, such as varying PEG chain lengths.
-
Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of the main component and any impurities.[4]
-
Robustness and Reproducibility: Established HPLC methods are known for their reliability and consistency.[]
Considerations for HPLC:
-
Detector Choice: As PEGs lack a strong chromophore, a universal detector like CAD, ELSD, or RID is often necessary.[][3]
-
Method Development: Optimization of the stationary phase, mobile phase, and gradient is crucial for achieving optimal separation.
Comparison of Analytical Techniques
While HPLC is a frontline technique, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for characterizing this compound and its impurities. The following table summarizes a comparison of these methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Quantification of purity and separation of impurities. | Structural elucidation and confirmation of functional groups. | Determination of molecular weight and identification of impurities. |
| Quantitative Accuracy | High | Moderate to High (with internal standards) | Low to Moderate (can be non-quantitative)[4] |
| Strengths | Excellent for resolving oligomer distribution, high precision.[4] | Provides detailed structural information, non-destructive.[5][6] | High sensitivity, provides molecular weight information.[7][8] |
| Limitations | Requires a suitable detector (e.g., CAD, ELSD) as PEGs lack a strong chromophore.[][3] | Lower sensitivity compared to MS, can be complex to interpret for mixtures. | Can overestimate purity, ionization efficiency can vary between components.[4] |
| Typical Impurities Detected | PEGs of different lengths, unreacted starting materials. | Presence or absence of azide and hydroxyl groups, solvent residues. | Adducts, fragments, and species with different PEG chain lengths. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Protocol for this compound Purity
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and impurities expected.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
1H NMR Spectroscopy Protocol for Structural Confirmation
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Analysis:
-
Confirm the presence of the characteristic signals for the PEG backbone (a broad multiplet around 3.6 ppm).
-
Mass Spectrometry (MS) Protocol for Molecular Weight Determination
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC system (LC-MS).[8]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile/water (1:1 v/v) with 0.1% formic acid.
-
Analysis: Observe the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the expected molecular weight of this compound plus a proton ([M+H]+) or other adducts (e.g., [M+Na]+). The presence of other species with different molecular weights would indicate impurities.
Visualizing the Workflow and Method Comparison
To better illustrate the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality and reliability of subsequent bioconjugation reactions. While HPLC with a universal detector stands out as the most robust method for quantitative purity assessment, a comprehensive characterization often involves the complementary use of NMR for structural verification and MS for molecular weight confirmation. By employing these techniques and following the outlined protocols, researchers can confidently assess the purity of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 2. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Safety Operating Guide
Safe Disposal of Azido-PEG5-alcohol: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Azido-PEG5-alcohol, a bifunctional linker commonly used in bioconjugation and drug development.
This compound (CAS No. 86770-68-5) presents a dual consideration for disposal due to its azide functional group and its polyethylene glycol (PEG) backbone. The azide group necessitates a quenching step to mitigate its potential explosive hazard, while the PEG component informs the final disposal route of the neutralized waste. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and compliance with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: All handling and disposal procedures involving this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas or allow contact with metal surfaces, as this can lead to the formation of highly explosive heavy metal azides.[1][2][3]
-
Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid.[1]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1][3][4]
-
-
Waste Segregation: Azide-containing waste must be collected in separate, clearly labeled containers.[1][4]
Disposal Procedure: A Two-Stage Process
The disposal of this compound is a two-stage process that involves the chemical neutralization (quenching) of the reactive azide group, followed by the appropriate disposal of the resulting PEG-based waste stream.
Stage 1: Quenching of the Azide Group
The most critical step in the safe disposal of this compound is the quenching of the azide functional group. This is achieved by reacting the azide with nitrous acid, which is generated in situ from sodium nitrite and a dilute mineral acid.
Experimental Protocol for Quenching this compound:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the this compound waste in water to a concentration not exceeding 5%.[2] This should be performed in a chemical fume hood.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of this compound to be quenched.[1][3] This ensures a sufficient excess of the quenching agent.
-
Acidification: Slowly add a 2M solution of sulfuric acid or hydrochloric acid dropwise from the dropping funnel. The slow addition is crucial to control the rate of gas evolution. Continue adding acid until the solution is acidic, which can be confirmed with litmus paper. During this step, nitrogen gas and nitric oxide are evolved and must be vented through the fume hood.[1][2]
-
Verification of Quenching: After the gas evolution has ceased, test for the presence of excess nitrous acid to confirm the complete destruction of the azide. This can be done by placing a drop of the reaction mixture onto starch-iodide paper. The immediate appearance of a deep blue color indicates that excess nitrite is present and the quenching is complete.[1][2] If the test is negative, add more sodium nitrite solution and acid until a positive test is achieved.
-
Neutralization: Once the quenching is confirmed, neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the pH is between 6 and 8.
Stage 2: Final Disposal of the Quenched Material
After the azide group has been successfully quenched and the solution neutralized, the resulting waste stream contains the PEG-alcohol, sodium sulfate, and water. While polyethylene glycol is biodegradable and has low toxicity, it should not be disposed of down the drain as it can impact the chemical oxygen demand in wastewater treatment systems.[5]
-
Hazardous Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container.[1] The label should clearly indicate the contents (e.g., "Quenched this compound waste," "Aqueous solution of PEG-5-alcohol and sodium sulfate").
-
Licensed Disposal: The collected waste should be disposed of through a licensed chemical waste disposal contractor.[5] Incineration is a common final disposal method for this type of waste.[1]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Initial Concentration of Azide Waste | ≤ 5% in water | To control the reaction rate and prevent excessive gas evolution. |
| Sodium Nitrite to Azide Ratio | ~1.5 g NaNO₂ per 1 g of azide compound | Ensures a sufficient excess of the quenching agent for complete reaction.[1][3] |
| Acid Concentration for Quenching | 2M Sulfuric or Hydrochloric Acid | Sufficiently concentrated to generate nitrous acid without being overly hazardous. |
| Final pH of Waste Solution | 6 - 8 | Neutralization is required before final disposal to meet waste regulations. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By following these detailed procedures, researchers and laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring environmental protection. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.
References
Essential Safety and Operational Protocols for Handling Azido-PEG5-alcohol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of Azido-PEG5-alcohol, a bifunctional molecule containing both an azide group and a polyethylene glycol (PEG) chain. Adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 86770-68-5[1]
Hazard Identification and Precautionary Statements:
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
The signal word for this chemical is Warning .[1] Precautionary statements advise to avoid breathing dust, fumes, gas, mist, vapors, or spray and to wash hands thoroughly after handling.[1] It is also advised not to eat, drink, or smoke when using this product and to use it only outdoors or in a well-ventilated area.[1]
Personal Protective Equipment (PPE)
A stringent personal protective equipment (PPE) protocol is mandatory when handling this compound and other azide-containing compounds.[2][3] The following table summarizes the required PPE:
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times. A full-face shield should be worn over the goggles, especially when there is a significant risk of splashing.[2][4] |
| Hand Protection | Double-gloving is recommended. | An inner layer of nitrile gloves with an outer layer of heavy-duty, chemical-resistant gloves (e.g., Silver shield) is advised, particularly for handling azides of high toxicity.[2][5] |
| Body Protection | Flame-resistant lab coat | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be utilized.[2] |
| Respiratory Protection | Certified Chemical Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[4] |
| Foot Protection | Fully enclosed, chemical-resistant shoes | Fully enclosed, chemical-resistant shoes are mandatory. Steel-toed boots are recommended for enhanced protection.[2] |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be conducted within a certified chemical fume hood to minimize exposure.
1. Preparation:
-
Designate a specific area within the laboratory for handling the compound.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Cover the work surface with disposable plastic-backed absorbent pads.
-
Have all necessary equipment and reagents prepared before introducing the compound to the handling area.
2. Weighing and Transfer:
-
Handle the solid compound within a containment system such as a ventilated balance enclosure or a glove box.
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to prevent the formation of potentially explosive heavy metal azides.[3]
3. Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.
-
When dissolving the compound, slowly add the solvent to the solid to prevent aerosolization.[4]
-
Avoid contact with acids, as this can lead to the formation of the highly toxic and explosive hydrazoic acid.[3]
-
Avoid using halogenated solvents, as they can form explosive organic azides.
Disposal Plan
Under no circumstances should this compound or solutions containing it be poured down the drain.[5] Reaction with lead or copper pipes can lead to the formation of highly explosive metal azide salts.[5]
1. Waste Segregation:
-
All waste containing this compound, including contaminated PPE, weighing boats, and absorbent pads, must be segregated from other waste streams.
2. Deactivation of Azide-Containing Solutions:
-
Dilute aqueous solutions (5% or less) containing azides can be deactivated through a reaction with nitrous acid in a chemical fume hood.[5]
-
Procedure for Deactivation:
-
To a three-necked flask equipped with a stirrer, dropping funnel, and an outlet to the fume hood flue, add the aqueous solution containing no more than 5% sodium azide.
-
With stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of sodium azide).
-
Gradually add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN3). [5]
-
3. Final Disposal:
-
Collect all deactivated azide waste into a dedicated, clearly labeled hazardous waste container.
-
The label must clearly state "Azide Waste (Deactivated)" and list the chemical contents.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3]
Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
